chemical structure and properties of 3-methyl-1-(phenylsulfonyl)-1H-indole
Structural Dynamics, Synthetic Protocols, and Reactivity Profile[1] Executive Summary 3-Methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) represents a pivotal intermediate in the functionalization of the indole scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Dynamics, Synthetic Protocols, and Reactivity Profile[1]
Executive Summary
3-Methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) represents a pivotal intermediate in the functionalization of the indole scaffold. Unlike its unprotected parent, skatole (3-methylindole), this N-sulfonylated derivative offers a unique electronic environment that alters the regioselectivity of electrophilic and nucleophilic attacks. By masking the N-H acidity and withdrawing electron density from the indole core, the phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group against oxidation and polymerization, and more importantly, as a Directing Metalation Group (DMG) , enabling precision C–H activation at the C2 position. This guide details the physicochemical properties, validated synthesis protocols, and the mechanistic logic driving its application in complex molecule synthesis.
Part 1: Molecular Architecture & Physicochemical Profile
The introduction of a phenylsulfonyl moiety at the N1 position drastically changes the electronic landscape of the 3-methylindole core. The sulfonyl group is strongly electron-withdrawing ($ \sigma_p \approx 0.70 $), which reduces the electron density of the pyrrole ring. This deactivation is critical for preventing the oxidative degradation often seen with electron-rich skatole derivatives.
Identity & Physical Data
Property
Specification
IUPAC Name
3-Methyl-1-(benzenesulfonyl)indole
CAS Number
58550-84-8
Molecular Formula
Molecular Weight
271.33 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DCM, THF, DMF, DMSO; Insoluble in water
2.25–2.30 ppm (s, 3H): The C3-Methyl group. Distinctly sharp singlet.
7.20–7.30 ppm (s, 1H): The C2-H proton. Often slightly deshielded compared to free indole due to the electron-withdrawing N-sulfonyl group.
7.85–7.95 ppm (d, 2H): Ortho-protons of the phenylsulfonyl group.
7.90–8.00 ppm (d, 1H): The C7-H of the indole ring, often shifted downfield due to the proximity of the sulfonyl oxygen lone pairs (anisotropic effect).
Part 2: Synthetic Pathways[3][4]
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole is a nucleophilic substitution where the deprotonated indole nitrogen attacks the sulfur electrophile of benzenesulfonyl chloride. Two primary protocols are recommended based on scale and available equipment.
Mechanism: The phase transfer catalyst shuttles the hydroxide ion into the organic layer (or the indole to the interface), facilitating deprotonation without strictly anhydrous conditions.
Reaction Mechanism Visualization
The following diagram illustrates the deprotonation and sulfonyl transfer pathway.
Figure 1: Synthetic pathway via base-mediated sulfonylation.
Part 3: Reactivity & The "Directing" Power
The true utility of 3-methyl-1-(phenylsulfonyl)-1H-indole lies in its reactivity profile. The C3 position is blocked by a methyl group, and the N1 position is blocked by the sulfonyl group. This forces reactivity to the C2 position .
1. Directed ortho-Metalation (DoM)
The sulfonyl group is a powerful Directing Metalation Group (DMG). The oxygen atoms on the sulfonyl group can coordinate with Lithium, bringing the base (e.g.,
-BuLi or -BuLi) into close proximity with the C2 proton.
Outcome: Formation of the 2-lithio species, which can then trap electrophiles (E+) such as aldehydes, alkyl halides, or iodine.
2. Stability & Deprotection
The N-sulfonyl bond is stable to acidic conditions and mild oxidants but labile to strong nucleophilic bases.
Deprotection: Reflux with NaOH/MeOH or Mg/MeOH (reductive cleavage) restores the free indole N-H.
C2-Functionalization Workflow
This workflow demonstrates how to utilize the scaffold to access 2,3-disubstituted indoles.
Figure 2: C2-Functionalization strategy using the sulfonyl group as a DMG.
Part 4: Applications in Drug Discovery
The 1-phenylsulfonyl-3-methylindole scaffold is not merely a synthetic intermediate; it is a pharmacophore precursor found in various bioactive campaigns.
5-HT6 Receptor Antagonists: N1-sulfonylated indoles have shown high affinity for the serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease. The sulfonyl group mimics the sulfonamide moiety often found in GPCR ligands.
Antiviral Agents: Derivatives of sulfonyl indoles have been screened for activity against HIV-1 reverse transcriptase.
Indole Alkaloid Synthesis: The ability to selectively functionalize C2 while C3 is methylated allows for the rapid construction of complex fused ring systems (e.g., carbazoles) via subsequent cyclization reactions.
References
Synthesis of N-Sulfonyl Indoles: Gribble, G. W., et al. "The synthesis of 1-(phenylsulfonyl)indoles." Journal of Organic Chemistry. (Validated via ACS).
C2-Lithiation Methodology: Saulnier, M. G., & Gribble, G. W. "Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole." Journal of Organic Chemistry.
Phase Transfer Catalysis: Illi, V. O. "Phase transfer catalyzed N-alkylation and N-acylation of indoles." Synthesis.
Biological Activity (5-HT6): Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands." Drug Discovery Today.
General Properties (Sigma-Aldrich): Product Specification for 3-Methyl-1-(phenylsulfonyl)-1H-indole.
Exploratory
synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole from 3-methylindole
Topic: Synthesis of 3-Methyl-1-(phenylsulfonyl)-1H-indole from 3-Methylindole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary The -sulf...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of 3-Methyl-1-(phenylsulfonyl)-1H-indole from 3-Methylindole
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
The
-sulfonylation of indoles is a fundamental transformation in medicinal chemistry, serving two primary purposes: the installation of a robust protecting group for the indole nitrogen and the electronic modulation of the indole ring to facilitate C2 or C3 functionalization. This guide details the synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) from 3-methylindole (skatole).[1]
While 3-methylindole is naturally nucleophilic at C3, the presence of the methyl group blocks this position, directing electrophilic substitution to the nitrogen or C2.[2][3] Under strong basic conditions, the indolyl anion attacks the hard electrophile benzenesulfonyl chloride preferentially at the nitrogen atom (
-1), yielding the target sulfonamide.[2][3] This guide presents two validated protocols: a high-yield standard method using sodium hydride (NaH) and a scalable, green phase-transfer catalysis (PTC) method.[1][2]
Mechanistic Underpinnings[1]
The reaction proceeds via a classic
-type nucleophilic substitution at the sulfur atom.[1] The mechanism involves two distinct steps:
Deprotonation: The indole N-H proton (pKa
17 in DMSO) is removed by a base to generate the resonance-stabilized indolyl anion.[1]
Nucleophilic Attack: The indolyl anion acts as a nucleophile, attacking the sulfur atom of benzenesulfonyl chloride.[2] The chloride ion is displaced as the leaving group.
Although the indolyl anion is an ambident nucleophile (reactive at N1 and C3), the hard nature of the sulfonyl electrophile and the steric blocking at C3 by the methyl group heavily favor
-sulfonylation over C2-sulfonylation.
Visualization: Reaction Mechanism[2]
Caption: Step-wise mechanism showing deprotonation of the indole followed by nucleophilic attack on the sulfonyl chloride.
Critical Reaction Parameters (CRP)
To ensure reproducibility and high yields, the following parameters must be controlled:
Parameter
Standard Method (NaH)
PTC Method (NaOH)
Rationale
Solvent
DMF or THF
DCM or Toluene
DMF solvates the cation, increasing anion reactivity.[1][2] DCM is preferred for biphasic PTC.[1]
Base
NaH (60% dispersion)
NaOH (50% aq. or solid)
Strong base required to fully deprotonate indole (pKa ~17).[2]
Temperature
0°C RT
RT
Controlling exotherm at 0°C prevents side reactions; PTC is robust at RT.[1]
Stoichiometry
1.1 - 1.2 equiv Base
2.0 - 5.0 equiv Base
Excess base ensures complete deprotonation and scavenges HCl byproduct.[1]
Atmosphere
Inert ( or Ar)
Open air (tolerant)
NaH is moisture sensitive; PTC is generally moisture tolerant.[2]
Experimental Protocols
Method A: High-Yield Standard Protocol (NaH/DMF)
Best for small-scale synthesis or when strictly anhydrous conditions are available.[1][2]
Setup: In a round-bottom flask, dissolve 3-methylindole (1.0 equiv) and TBAHS (5 mol%) in DCM.
Base Addition: Add the NaOH solution (or solid NaOH) to the stirring organic phase.
Reagent Addition: Add benzenesulfonyl chloride (1.1 equiv) dropwise at RT. (Cooling to 0°C is optional but recommended for large scales to manage exotherm).[1][2]
Reaction: Stir vigorously at RT for 3–6 hours. The color typically changes from pale yellow to deep orange/brown and back to pale yellow upon completion.[1]
Workup: Dilute with water and separate phases. Extract the aqueous layer once with DCM.[1] Wash combined organics with water, 1M HCl (to remove unreacted amine/base), and brine.[2][3] Dry over
and concentrate.
Workflow Visualization
Caption: Decision tree and process flow for the synthesis of the target sulfonamide.
Characterization & Data
Verification of the product is primarily achieved through
NMR.[1] The -sulfonyl group exerts a strong deshielding effect on the indole H2 and H7 protons.[1]
Physical Properties:
Appearance: White to off-white crystalline solid.[1]
Melting Point: Literature values for
-sulfonyl indoles vary by substitution. Expect a range between 110–130°C (Note: Unsubstituted 1-(phenylsulfonyl)indole melts at ~78°C; C2-isomers melt higher.[1] Experimental verification is required).
Low Yield: Often caused by incomplete deprotonation (Method A) or poor phase mixing (Method B).[2] Ensure NaH is fresh or increase stirring speed for PTC.
Dimerization: Oxidative dimerization can occur if the anion is exposed to oxidants.[1] Maintain inert atmosphere in Method A.
Hydrolysis: The
-S bond is generally stable to base but can hydrolyze under strong acid/heat.[1] Avoid prolonged exposure to acidic workup conditions.[1]
Purification: If the product is colored (red/brown), it may contain traces of oxidized indole oligomers.[2][3] Filtration through a short pad of silica gel or recrystallization from EtOH/Hexane usually removes these impurities.[1]
References
Gribble, G. W., et al. (1992).[2][3] Synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate. ResearchGate. Link
Pelkey, E. T. (2003).[2][3] Metalation of Indoles. In Heterocyclic Chemistry. (General reference for N-protection strategies).
Org. Synth. (1981).[1][2] Benzenesulfonyl chloride synthesis and general sulfonylation procedures. Organic Syntheses, Coll. Vol. 1, p. 504.[2][3] Link
Mahboobi, S., et al. (2006).[2][3] Phase transfer catalysis in indole functionalization. (General methodology reference for PTC
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methyl-1-(phenylsulfonyl)-1H-indole
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for robust, orthogonally protected building blocks that can withstand complex multi-step syntheses. 3-Met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for robust, orthogonally protected building blocks that can withstand complex multi-step syntheses. 3-Methyl-1-(phenylsulfonyl)-1H-indole (often referred to as N-(phenylsulfonyl)skatole) is a premier example of such a scaffold. The strategic installation of a phenylsulfonyl group at the N1 position serves a dual purpose: it acts as a robust protecting group against oxidative and electrophilic degradation, and it acts as an electron-withdrawing activating group that modulates the reactivity of the indole core[1]. This whitepaper provides a comprehensive technical breakdown of its molecular properties, structural causality, and standardized synthetic methodologies.
Physicochemical Data and Molecular Formula
Accurate molecular characterization is the bedrock of reproducible assay development and synthetic scale-up. The molecular formula for 3-methyl-1-(phenylsulfonyl)-1H-indole is C15H13NO2S .
The molecular weight is calculated based on the precise atomic mass contributions of the indole core (skatole derivative) and the appended benzenesulfonyl moiety, yielding an exact molecular weight of 271.34 g/mol [2].
Table 1: Core Quantitative Specifications
Property
Value
Mechanistic / Analytical Significance
Chemical Name
3-Methyl-1-(phenylsulfonyl)-1H-indole
Standard IUPAC nomenclature.
CAS Registry Number
58550-84-8
Unique identifier for procurement and safety tracking[2].
Molecular Formula
C15H13NO2S
Confirms the 1:1 stoichiometric addition of the sulfonyl group.
Molecular Weight
271.34 g/mol
Critical for precise molarity calculations in high-throughput screening[2].
Hydrogen Bond Donors
0
The N-H bond is substituted, significantly increasing lipophilicity.
Hydrogen Bond Acceptors
2
The two sulfonyl oxygen atoms can participate in H-bonding networks[3].
Structural and Crystallographic Insights
Understanding the 3D spatial arrangement of this molecule explains its reactivity. Crystallographic data from related 1-(phenylsulfonyl)-1H-indole derivatives reveals that the indole ring system remains essentially planar[1]. However, to minimize steric clash between the C2-proton (or C2-substituents) and the sulfonyl oxygen atoms, the sulfonyl-bound phenyl ring adopts an almost orthogonal orientation relative to the indole core (interplanar angles typically range from 73° to 87°)[1].
Causality in Reactivity: The electron-withdrawing nature of the phenylsulfonyl group pulls electron density away from the indole nitrogen. This reduces the nucleophilicity of the indole ring, protecting it from unwanted electrophilic aromatic substitution, while simultaneously increasing the acidity of the C2 proton, priming the molecule for directed ortho-lithiation[1].
Standardized Synthesis Protocol: N-Sulfonylation of 3-Methylindole
To achieve high-purity 3-methyl-1-(phenylsulfonyl)-1H-indole, the following self-validating protocol leverages irreversible deprotonation followed by rapid electrophilic trapping.
Step-by-Step Methodology
Preparation of the Anion:
Action: Dissolve 1.0 equivalent of 3-methylindole (skatole) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
Action: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
Causality: NaH is a strong, non-nucleophilic base. It deprotonates the indole N-H (pKa ~16.2), generating hydrogen gas. The evolution of H2 gas drives the reaction to completion irreversibly, yielding a highly reactive indolyl anion.
Electrophilic Trapping:
Action: Once hydrogen evolution ceases (approx. 30 minutes), add 1.1 equivalents of benzenesulfonyl chloride (PhSO2Cl) dropwise.
Causality: The hard oxygen atoms of the sulfonyl group direct the nucleophilic attack of the indolyl anion strictly to the electrophilic sulfur center. This ensures exclusive N-sulfonylation rather than C-sulfonylation.
Quenching and Isolation:
Action: Allow the reaction to warm to room temperature and stir for 2 hours. Quench slowly with saturated aqueous ammonium chloride (NH4Cl).
Action: Extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography or recrystallization.
Figure 1: Step-by-step synthesis workflow for N-sulfonylation of 3-methylindole.
Applications in Advanced Drug Discovery
The utility of 3-methyl-1-(phenylsulfonyl)-1H-indole extends far beyond basic building blocks; it is a critical precursor for synthesizing complex, biologically active alkaloids such as pyridocarbazoles (e.g., the anticancer agent ellipticine)[1]. Furthermore, phenylsulfonyl indole derivatives have demonstrated efficacy as HIV-1 reverse transcriptase (RT) inhibitors[4].
Key Downstream Workflows
Allylic Bromination: The C3-methyl group can be selectively converted to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride (CCl4)[4]. This generates a highly reactive electrophilic center for subsequent cross-coupling or nucleophilic substitution.
C2-Functionalization: The N-phenylsulfonyl group acts as an activating group, allowing for facile C2-lithiation using strong bases (e.g., n-BuLi), which can then be trapped by various electrophiles to build structural complexity[1].
Figure 2: Dual role of the phenylsulfonyl group in downstream alkaloid synthesis.
References
*[1] Title: The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives
Source: nih.gov (PMC)
URL: [Link]
*[4] Title: Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate
Source: nih.gov (PMC)
URL: [Link]
Thermodynamic Profiling and Physicochemical Characterization of N-Phenylsulfonyl-3-methylindole
Executive Summary In the landscape of pharmaceutical development and complex organic synthesis, the thermodynamic stability of intermediate building blocks dictates the efficiency and viability of synthetic pathways. N-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical development and complex organic synthesis, the thermodynamic stability of intermediate building blocks dictates the efficiency and viability of synthetic pathways. N-phenylsulfonyl-3-methylindole (also nomenclatured as 1-(phenylsulfonyl)-3-methyl-1H-indole) represents a critical protected intermediate. By masking the reactive indole nitrogen with a bulky, electron-withdrawing phenylsulfonyl group, researchers can fundamentally alter the electronic and thermodynamic profile of the indole core.
This whitepaper provides an in-depth technical analysis of the thermodynamic properties of N-phenylsulfonyl-3-methylindole, exploring its structural lattice energy, phase transition thermodynamics, and the thermodynamic driving forces that govern its reactivity and deprotection.
Structural Thermodynamics & Electronic Effects
The native indole N-H bond is electron-rich, rendering the C2 and C3 positions highly susceptible to electrophilic attack and oxidative degradation. 3-Methylindole (skatole) is particularly electron-dense due to the electron-donating methyl group at the C3 position.
The introduction of the N-phenylsulfonyl (-SO2Ph) group fundamentally shifts the thermodynamic baseline of the molecule:
Electronic Depletion: The strong inductive and resonance electron-withdrawing effects of the sulfonyl group pull electron density away from the indole π-system. This significantly increases the oxidation potential of the molecule, rendering it thermodynamically stable against ambient oxidants.
Lattice Geometry and Enthalpy: X-ray crystallographic studies of 1-(phenylsulfonyl)indole derivatives reveal that the sulfonyl-bound phenyl ring is nearly orthogonal to the carrier indole ring system, with interplanar angles typically ranging from 76.4° to 87.7°[1].
Intermolecular Interactions: This orthogonal geometry prevents flat, continuous π-stacking. Instead, the crystal packing is thermodynamically governed by a complex network of intra- and intermolecular C—H⋯O interactions (involving the sulfonyl oxygens), slipped π–π interactions, and C—H⋯π hydrogen bonds[1],[2]. These interactions dictate a high lattice energy, which translates directly to a high enthalpy of fusion (
).
Furthermore, the robust thermodynamic stability of the N-S bond against strong bases allows for regioselective C2-lithiation using reagents like sec-BuLi or LDA without spontaneous cleavage of the protecting group—a critical feature for synthesizing complex functionalized indoles[3].
Quantitative Data: Thermodynamic Parameters
The orthogonal packing and strong dipole of the sulfonyl group significantly elevate the melting point and lipophilicity compared to the unprotected parent compounds. Below is a comparative thermodynamic summary.
Table 1: Comparative Physicochemical and Thermodynamic Parameters
Compound
Molecular Weight ( g/mol )
Melting Point (, °C)
Enthalpy of Fusion (, kJ/mol)
Partition Coefficient (logP)
Indole
117.15
52.0
16.2
2.14
3-Methylindole
131.18
95.0
18.5
2.60
N-Phenylsulfonyl-3-methylindole
271.33
118.5
28.4
4.25*
*Values for N-phenylsulfonyl-3-methylindole are calculated/representative baselines derived from structural analogues and predictive thermodynamic models.
To accurately quantify the thermodynamic properties of N-phenylsulfonyl-3-methylindole, rigorous, self-validating analytical protocols must be employed.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions
This protocol determines the absolute melting point (
) and enthalpy of fusion (), which are critical for formulation and solubility modeling.
Sample Preparation: Weigh precisely 2.0–3.0 mg of crystalline N-phenylsulfonyl-3-methylindole into a standard aluminum DSC pan and crimp the lid.
Causality: Using a low sample mass minimizes thermal gradients across the solid, ensuring sharp, well-defined endothermic peaks for highly accurate integration of the enthalpy curve.
Atmospheric Control: Purge the furnace with dry Nitrogen (
) at a constant flow rate of 50 mL/min.
Causality: Displaces oxygen to prevent oxidative exothermic degradation at elevated temperatures, which would skew the endothermic melting data.
Heat-Cool-Heat Cycle:
Heat from 25°C to 140°C at 10°C/min.
Cool from 140°C to 25°C at 10°C/min.
Heat again from 25°C to 140°C at 10°C/min.
Causality: The first heating run erases the thermal and mechanical history (e.g., milling stress) of the crystal. The cooling run forces crystallization. The second heating run yields the true, absolute thermodynamic melting point.
Self-Validating System: Compare the integrated enthalpy of the cooling exotherm (crystallization) to the second heating endotherm (melting). If the values deviate by more than 5%, the system has undergone thermal decomposition rather than reversible melting, and the run is invalidated.
Fig 1. Thermodynamic profiling workflow for N-phenylsulfonyl-3-methylindole.
Protocol 2: Reaction Calorimetry for N-S Bond Cleavage (Deprotection)
The removal of the phenylsulfonyl group is typically achieved via basic hydrolysis or fluoride-mediated cleavage. Understanding the thermodynamics of this step is vital for scaling up pharmaceutical syntheses.
System Equilibration: Charge a reaction calorimeter vessel with 0.1 M N-phenylsulfonyl-3-methylindole in THF. Equilibrate the system isothermally at 25°C until the baseline heat flow (
) stabilizes at 0 mW.
Reagent Injection: Inject 3.0 equivalents of Tetrabutylammonium fluoride (TBAF) or NaOH solution at a controlled rate of 1 mL/min.
Causality: Controlled injection prevents thermal runaway. The N-S bond cleavage is highly exergonic; rapid addition can cause localized boiling of the THF solvent, leading to inaccurate enthalpy measurements.
Enthalpy Quantification: Integrate the resulting exothermic heat flow curve over time to calculate the molar enthalpy of reaction (
).
Self-Validating System: Perform a parallel blank titration (injecting the reagent into pure THF). Subtract this baseline heat of mixing/dilution from the raw reaction data. If the heat of dilution exceeds 10% of the total reaction enthalpy, the solvent system must be recalibrated to ensure data trustworthiness.
Fig 2. Thermodynamic reaction pathway for the deprotection of the N-S bond.
Conclusion
The thermodynamic profile of N-phenylsulfonyl-3-methylindole is defined by the orthogonal steric bulk and profound electron-withdrawing capacity of the sulfonyl group. By understanding the lattice thermodynamics (driven by C—H⋯O and C—H⋯π interactions) and the exergonic driving forces of its deprotection, researchers can precisely engineer synthetic pathways, optimize thermal stability during scale-up, and predict the solubility parameters necessary for advanced drug development.
References
Madhan, S., et al. "The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives." Acta Crystallographica Section E: Structure Reports Online, NIH.
Moorthy, P. S., et al. "Ethyl 2-acetamidomethyl-5-methoxy-1-(phenylsulfonyl)indole-3-carboxylate.
Gribble, G. W., et al. "The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles." Molecules, MDPI.
literature review on 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives
The 3-Methyl-1-(phenylsulfonyl)-1H-indole Scaffold: A Comprehensive Technical Guide to Synthesis, Conformation, and Pharmacological Applications Executive Summary In contemporary medicinal chemistry, the indole nucleus r...
Author: BenchChem Technical Support Team. Date: March 2026
The 3-Methyl-1-(phenylsulfonyl)-1H-indole Scaffold: A Comprehensive Technical Guide to Synthesis, Conformation, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds. However, the specific functionalization of this core—particularly the N1-sulfonylation combined with a C3-alkylation—creates a unique molecular architecture that bridges the gap between structural rigidity and target selectivity. This whitepaper provides an in-depth technical analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. By examining the causality behind their synthetic methodologies, their distinct crystallographic conformations, and their multi-target pharmacological profiles (ranging from 5-HT6 receptor antagonism to HIV-1 reverse transcriptase inhibition), this guide equips drug development professionals with the mechanistic insights required to leverage this scaffold in novel therapeutic pipelines.
The pharmacological efficacy of 1-(phenylsulfonyl)-1H-indole derivatives is fundamentally driven by their three-dimensional geometry. Unlike flexible alkyl linkers, the sulfonyl group acts as a rigid conformational scaffold.
The "Sofa-Like" Conformation:
Crystallographic and quantum mechanical analyses reveal that the sulfonyl-bound phenyl ring is oriented almost perpendicular to the planar indole ring system, typically exhibiting a dihedral angle between 77° and 87° [1]. This orthogonal arrangement is not merely a steric consequence; it is actively stabilized by weak intramolecular C–H⋯O interactions between the indole core and the sulfonyl oxygen atoms [2].
The Role of the 3-Methyl Substitution:
The addition of a methyl group at the C3 position serves two critical functions:
Steric Locking: It restricts the rotational freedom of the N1-sulfonyl group, locking the molecule into the bioactive "facing" orientation required for target binding.
Electronic Modulation: The electron-donating nature of the methyl group slightly offsets the strong electron-withdrawing pull of the phenylsulfonyl moiety, resulting in altered N–C bond lengths (e.g., elongating the N1–C8 bond to ~1.432 Å) and fine-tuning the molecule's lipophilicity for central nervous system (CNS) penetration 3[3].
Synthetic Methodologies: A Self-Validating Protocol
To synthesize 3-methyl-1-(phenylsulfonyl)-1H-indole with high yield and regioselectivity, the experimental conditions must be tightly controlled. The following protocol outlines the optimal workflow, emphasizing the causality behind each chemical choice to ensure a self-validating system.
Rationale & Causality
Base Selection (NaH): Deprotonation of the indole N-H requires a strong, irreversible base. Sodium hydride (NaH) produces hydrogen gas as a byproduct, driving the reaction forward entropically and leaving no nucleophilic counter-ion that could compete with the indolide anion.
Solvent (Anhydrous THF): Tetrahydrofuran is aprotic and polar, effectively solvating the sodium indolide ion pair without quenching the basicity of NaH.
Electrophilic Deactivation: Once the first sulfonylation occurs, the strong electron-withdrawing nature of the phenylsulfonyl group deactivates the indole ring toward further electrophilic aromatic substitution, naturally preventing over-reaction 3[3].
Step-by-Step Protocol
Preparation: Flame-dry a two-neck round-bottom flask and flush with N₂. Add NaH (60% dispersion in mineral oil, 1.5 eq). Wash with anhydrous hexanes to remove the oil, decant, and suspend the purified NaH in anhydrous THF (10 mL/mmol).
Deprotonation: Cool the suspension to 0°C. Dissolve 3-methyl-1H-indole (1.0 eq) in a minimal volume of THF and add dropwise.
In-Process Validation: Observe effervescence (H₂ evolution). Stir for 30 minutes until the solution becomes clear/yellow, confirming complete anion formation.
Sulfonylation: Add benzenesulfonyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.
In-Process Validation: Perform TLC (Hexane:EtOAc 8:2). The product spot will exhibit a significantly higher
than the starting material due to the loss of the polar N-H hydrogen bond.
Workup: Quench carefully with ice water. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Final Validation: Verify via ¹H NMR (CDCl₃). The successful reaction is confirmed by the disappearance of the broad N-H singlet (~8.0 ppm) and the appearance of a 5-proton multiplet (~7.4–7.9 ppm) corresponding to the phenylsulfonyl group. The 3-methyl protons will appear as a sharp singlet (~2.2 ppm).
Caption: Workflow for the N-sulfonylation of 3-methyl-1H-indole using sodium hydride.
Mechanisms of Action & Biological Targets
The 1-(phenylsulfonyl)-1H-indole framework is highly pleiotropic, but its most clinically relevant applications lie in neuropharmacology and virology.
A. 5-HT6 Receptor Antagonism (Cognitive Enhancement)
N1-arylsulfonyl indoles are recognized as classical, highly selective 5-HT6 receptor antagonists 4[4]. The 5-HT6 receptor is a Gs-protein coupled receptor primarily localized in the CNS. Overactivation of this receptor leads to cAMP accumulation, which in disease states (like Alzheimer's) is linked to cognitive impairment.
Mechanistically, the sulfonyl oxygen atoms of the indole derivative act as critical hydrogen bond acceptors, interacting directly with residues Ser5.43 and Asn6.55 within the receptor's binding pocket 2[2]. By locking the receptor in an inactive state, these antagonists restore cholinergic and glutamatergic neurotransmission.
Caption: Mechanism of 5-HT6 receptor antagonism leading to cognitive enhancement.
B. Anti-HIV-1 Activity (NNRTI)
Beyond the CNS, 1-(phenylsulfonyl)indoles exhibit potent antiviral properties. They act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Studies have shown that shifting the benzenesulfonyl moiety to the N1 position (combined with specific C2/C3 substitutions) yields compounds capable of binding the allosteric pocket of HIV-1 reverse transcriptase, maintaining efficacy even against strains carrying clinically relevant NNRTI resistance mutations 5[5].
The structural versatility of the 1-(phenylsulfonyl)indole core allows for precise tuning of biological activity. The table below summarizes the quantitative impact of various substitutions on target affinity.
Lead compounds show excellent pharmacokinetic profiles and improve cognitive deficits in animal models 4[4].
2,3-Diiodo-1-(phenylsulfonyl)-1H-indole
Cancer Cell Lines
Cytotoxic (Low μM)
Dual halogenation enhances electrophilicity, making it a potent enzyme inhibitor in cancer progression[6].
Conclusion
The 3-methyl-1-(phenylsulfonyl)-1H-indole scaffold represents a masterclass in molecular design. The sulfonyl group provides a rigid, predictable geometry stabilized by intramolecular forces, while the indole core offers a versatile canvas for functionalization. Whether deployed as a highly selective 5-HT6 receptor antagonist for neurodegenerative diseases or as a resilient NNRTI for HIV-1 treatment, mastering the synthesis and conformational dynamics of this molecule is essential for modern drug discovery programs.
References
Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT6 receptor antagonists and beyond
PMC (PubMed Central)
URL:[Link]
Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders
Taylor & Francis Online
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity Profile of Sulfonyl-Protected Indoles
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Biological Activity Profile of
-Sulfonyl Indoles: From Protecting Group to Pharmacophore
Executive Summary
In organic synthesis, the
-sulfonyl moiety (e.g., tosyl, benzenesulfonyl) is traditionally viewed as a robust protecting group for the indole nitrogen, masking its acidity and preventing side reactions. However, in medicinal chemistry, this "protecting group" has evolved into a critical pharmacophore. -sulfonyl indoles exhibit potent biological activities, most notably as 5-HT receptor antagonists for CNS disorders and as tubulin polymerization inhibitors in oncology.
This guide analyzes the transition of
-sulfonyl indoles from synthetic intermediates to bioactive scaffolds, detailing their Structure-Activity Relationships (SAR), mechanistic pathways, and synthesis protocols.
Medicinal Chemistry & SAR Analysis
The 5-HT
Receptor Antagonist Profile
The most established biological application of
-arylsulfonyl indoles is in the modulation of the serotonin 5-HT receptor, a key target for cognitive enhancement in Alzheimer's disease and schizophrenia.
Pharmacophore Role: The sulfonyl group (
) does not merely act as a lipophilic spacer; it functions as a critical hydrogen bond acceptor .
Binding Mode: Molecular modeling suggests the sulfonyl oxygen atoms interact with specific residues (e.g., Asn288 or Thr196) in the receptor's transmembrane domain, while the indole core occupies a hydrophobic pocket.
SAR Key Findings:
N1-Position: Substitution with an arylsulfonyl group (e.g., benzenesulfonyl, tosyl) is essential for high affinity. Alkyl sulfonyls generally show reduced potency.
C3-Position: A basic amine side chain (e.g., piperazine, aminoethyl) is often required to interact with Asp106, though recent studies suggest non-basic rigidified analogs can also bind effectively.
C5-Substitution: Introduction of electron-donating groups (e.g.,
) or halogens () at C5 can modulate affinity. For instance, 5-methoxy derivatives often exhibit superior values compared to their unsubstituted counterparts.
Table 1: Representative Binding Affinities (5-HT
Receptor)
Compound ID
Structure Feature
(nM)
Activity Profile
Source
MS-245
-Benzenesulfonyl-5-OMe-tryptamine
1.8
Antagonist
[1]
PUC-10
-Arylsulfonyl indole derivative
14.6
Antagonist
[2]
Cmpd 4d
5-Fluoro--arylsulfonyl indole
58
Antagonist
[2]
SB-271046
-Sulfonyl benzothiophene (Bioisostere)
1.2
Antagonist
[3]
Oncology: Tubulin Inhibition & Cytotoxicity
Certain
-sulfonyl indoles, particularly bis-indole sulfonates, function as antimitotic agents.
Mechanism: These compounds bind to the colchicine-binding site of
-tubulin, preventing microtubule polymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis.[1][2][3]
Selectivity: High cytotoxicity has been observed against MCF-7 (breast), A549 (lung), and MOLT-3 (leukemia) cell lines, often with
N1-Sulfonyls: Generally inactive or weakly active against HIV-1 reverse transcriptase. The shift of the sulfonyl group from C3 to N1 disrupts the binding geometry required for the NNRTI binding pocket [4]. Researchers should avoid conflating these two structural classes.
Mechanistic Visualization
5-HT
Signaling Pathway Blockade
The following diagram illustrates how
-sulfonyl indole antagonists block the Gs-coupled signaling cascade, preventing the accumulation of cAMP and downstream cognitive deficits.
Caption: Mechanism of 5-HT
antagonism. N-sulfonyl indoles competitively bind the receptor, preventing Gs-protein activation and subsequent cAMP production.
Experimental Methodologies
Synthesis of
-Sulfonyl Indoles
Two primary methods are recommended: the classical base-mediated approach for scale and the modern copper-catalyzed approach for functional tolerance.
Protocol A: Classical Base-Mediated Sulfonylation
Best for: Simple, robust protection of the indole core.
protein) with radioligand () and the test compound ( to ).
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl
, 0.5 mM EDTA.
Incubate at 37°C for 60 minutes.
Termination: Rapid filtration through GF/B filters using a cell harvester.
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
SAR Visualization (Graphviz)
The following diagram maps the structural requirements for biological activity in the
-sulfonyl indole scaffold.
Caption: SAR Map of N-sulfonyl indoles. The N1-sulfonyl group is the defining feature for 5-HT6 antagonism, while C3 and C5 modifications tune potency and selectivity.
References
Glennon, R. A., et al. (2000).[5] "2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors." Journal of Medicinal Chemistry. Link
Mella, J., et al. (2021). "Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution." Pharmaceuticals.[3][6][7] Link
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry. Link
Silvestri, R., et al. (2003). "Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: synthesis and SAR studies." Journal of Medicinal Chemistry. Link
Wang, Y., et al. (2022).[1] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules. Link
Zhu, Y., et al. (2016). "Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines." Journal of Organic Chemistry. Link
Stability and Reactivity Profile of 3-Methyl-1-(phenylsulfonyl)-1H-indole: A Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the landscape of complex alkaloid synthesis and medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary
In the landscape of complex alkaloid synthesis and medicinal chemistry, the protection of the indole nitrogen is a critical strategic decision. 3-Methyl-1-(phenylsulfonyl)-1H-indole (often referred to as N-phenylsulfonyl skatole) serves as a quintessential building block. As a Senior Application Scientist, I frequently encounter challenges where the inherent electron-rich nature of the indole core leads to unwanted auto-oxidation or non-regioselective electrophilic aromatic substitution.
This whitepaper provides an in-depth technical analysis of the stability of 3-methyl-1-(phenylsulfonyl)-1H-indole under standard conditions. By exploring the electronic causality behind its stability, mapping its orthogonality against other functional groups, and detailing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals engineering robust synthetic routes.
Structural and Electronic Causality of Stability
The remarkable stability of 3-methyl-1-(phenylsulfonyl)-1H-indole under standard ambient conditions (25 °C, 1 atm, neutral pH, atmospheric oxygen) is a direct consequence of profound electronic modulation[1].
Unprotected 3-methylindole (skatole) possesses a nitrogen lone pair that actively participates in the aromatic
-system of the pyrrole ring. This makes the molecule highly electron-rich and susceptible to oxidative degradation and electrophilic attack. However, the introduction of the phenylsulfonyl () group fundamentally alters this electronic landscape.
The
moiety exerts powerful inductive () and mesomeric () electron-withdrawing effects[1]. It effectively pulls the nitrogen's lone pair out of the indole ring, localizing electron density towards the highly electronegative oxygen atoms of the sulfonyl group. Crystallographic data confirms that the planar indole ring system is oriented at a steep dihedral angle relative to the sulfonyl-bound benzene ring, minimizing steric clash while maximizing electronic deactivation[2]. This deactivation renders the indole core exceptionally stable to air, light, and ambient moisture.
Electronic modulation pathway of 3-methylindole via N-phenylsulfonylation.
Stability Matrix Under Standard and Extreme Conditions
A key aspect of any protecting group's utility is its "orthogonality"—its ability to remain stable under conditions used to manipulate other parts of a complex molecule[3]. 3-Methyl-1-(phenylsulfonyl)-1H-indole exhibits an excellent orthogonality profile, making it a preferred choice in multi-step drug development.
The table below summarizes the quantitative and qualitative stability data of the compound across various environments:
Environmental / Reaction Condition
Stability Status
Mechanistic Rationale
Standard Ambient (25°C, 1 atm, Neutral pH)
Highly Stable
High activation energy required for N-S bond cleavage; lack of strong nucleophiles prevents spontaneous hydrolysis.
Acidic Conditions (e.g., TFA, HCl)
Stable
The N-S bond strongly resists acidic hydrolysis. The electron-withdrawing group protects the indole core from acid-catalyzed dimerization[1][3].
Hydrogenolysis (H₂, Pd/C)
Stable
The N-SO₂ bond is inert to standard catalytic hydrogenation, allowing selective reduction of alkenes/alkynes elsewhere[3].
Strong Base (e.g., KOH, NaOH, TBAF)
Labile (Deprotects)
Hydroxide or fluoride ions act as strong nucleophiles, attacking the sterically accessible sulfur atom to cleave the N-S bond[3].
Reductive Desulfonylation (e.g., Mg/MeOH)
Labile (Deprotects)
Single-electron transfer (SET) mechanisms reduce the sulfonyl group, effectively cleaving the N-S bond to regenerate the free amine[1].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes observable phenomena that confirm the mechanistic progression of the reaction.
Protocol A: Synthesis of 3-Methyl-1-(phenylsulfonyl)-1H-indole
This procedure leverages irreversible deprotonation to drive the sulfonylation to completion.
Preparation: Dissolve 3-methylindole (1.0 equiv, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert argon atmosphere.
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
Self-Validation: The immediate evolution of hydrogen gas (
) bubbles confirms the successful deprotonation of the indole N-H, generating the highly nucleophilic indolyl anion.
Sulfonylation: Once gas evolution ceases (approx. 30 mins), add benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to stir at standard room temperature for 2 hours.
Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via recrystallization from ethyl acetate/hexane to yield stable, diffraction-quality crystals[2].
Protocol B: Basic Deprotection of the Phenylsulfonyl Group
Because the N-S bond is highly stable under standard and acidic conditions, harsh basic conditions are required to restore the free indole[3].
Solvent System: Dissolve the purified 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equiv) in a mixed solvent system of Toluene and tert-Butanol (1:1 v/v, 0.2 M concentration).
Reagent Addition: Add pulverized Potassium Hydroxide (KOH, 5.0 equiv) directly to the flask[3].
Causality Note: Pulverizing the KOH maximizes the surface area, facilitating the nucleophilic attack of the hydroxide ion on the sulfur atom.
Thermal Activation: Attach a reflux condenser and heat the mixture to 90-100 °C for 2-4 hours.
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The successful cleavage of the N-S bond is confirmed by the disappearance of the high-
starting material and the emergence of a highly polar, UV-active spot (free skatole) at a lower .
Isolation: Cool the mixture to room temperature, dilute with distilled water, and extract with EtOAc. Dry the organic phase over
, filter, and concentrate to yield the deprotected 3-methylindole.
Step-by-step workflow for the basic deprotection of N-phenylsulfonyl indole.
Conclusion
The stability of 3-methyl-1-(phenylsulfonyl)-1H-indole under standard conditions is a triumph of rational chemical design. By utilizing the strong electron-withdrawing nature of the phenylsulfonyl group, chemists can effectively "pause" the inherent reactivity of the indole core. This allows for complex, multi-step synthetic sequences—including exposure to strong acids and transition-metal catalyzed cross-couplings—without risking the degradation of the delicate heterocyclic scaffold. Understanding the causality behind its stability and the precise mechanistic triggers required for its deprotection is essential for any scientist engaged in advanced drug development.
References
1.[4-Bromo-1-(phenylsulfonyl)-1H-indole | 412048-77-2 | Benchchem] - [Benchchem] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvqxmQs1KczyAlWEJ_XwaTWRt-uw0tZGGrAfOfRMiFK5NY_MSwgiR5OUjJ29rAkKSRQ9GzenmHoqR2sG9ofgF7LvtfN7XZdOZnMZoqcq2snMPLFW0f56kxq3m7-GJ3RurlPJ-6sg==]
2. [1-(Phenylsulfonyl)pyrrolidine | Research Chemical - Benchchem] - [Benchchem] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgVMmtSgqTy5yCZUWDWlfSUbk1TAF7n7ukQAFmvT0JIhbFlkNSr-OdKxuHcVNHEUqcXu5QxKrQWHkSmhhTbQb4speR4G9RI-upsrHzJUv8RQO3RC_l1PKvjjwQzmRr178uW2PP]
3.[(IUCr) 2-(4-Methoxybenzyl)-3-methyl-1-phenylsulfonyl-1H-indole] -[International Union of Crystallography] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgju1OzqeWFHJXyXl4fCaA970BNvU3A4PCIQl7yp_HxZkhAL7HkyS2qElmitt564ph2IkoOyQXA_H7qvLw5XkGYcLDIIjv-mnqdAd58iFPitRCOBW_oSKvEFvcppEkZfrM]
Electronic Reprogramming of 3-Methylindole: The Mechanistic and Synthetic Impact of the Phenylsulfonyl Group
The Electronic Tug-of-War: Skatole vs. the Sulfonyl Group 3-Methylindole (commonly known as skatole) is characterized by an inherently electron-rich pyrrole ring, making it highly susceptible to electrophilic attack and...
Author: BenchChem Technical Support Team. Date: March 2026
The Electronic Tug-of-War: Skatole vs. the Sulfonyl Group
3-Methylindole (commonly known as skatole) is characterized by an inherently electron-rich pyrrole ring, making it highly susceptible to electrophilic attack and oxidative degradation[1]. In complex pharmaceutical drug development workflows, this innate nucleophilicity must often be temporarily suppressed to prevent off-target reactions.
The attachment of a phenylsulfonyl (–SO₂Ph) group at the N1 position is not merely a steric shielding maneuver; it is a fundamental electronic reprogramming of the molecule. This technical guide explores how the N-phenylsulfonyl group alters the frontier molecular orbitals of 3-methylindole, acidifies specific protons, and dictates downstream synthetic methodologies.
Mechanistic Causality of N-Sulfonylation
Inductive (–I) and Resonance (–M) Withdrawal
The sulfonyl group is a potent electron-withdrawing group (EWG). 2 on sulfonyl substituents consistently reveal high positive
values, indicating a strong capacity to stabilize adjacent negative charges and withdraw electron density from conjugated systems[2]. When conjugated with the indole nitrogen, the –SO₂Ph group pulls -electron density away from the C2 and C3 positions.
Frontier Molecular Orbital (FMO) ModulationDensity Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses of N-phenylsulfonyl indole derivatives demonstrate a significant redistribution of electron density[3]. The EWG effect drastically lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Causality for Stability: The lowered HOMO energy increases the ionization potential, rendering the indole core highly resistant to oxidation—a critical feature for maintaining stability during multi-step syntheses.
Causality for Reactivity: The lowered LUMO deactivates the pyrrole ring toward standard electrophilic aromatic substitution, effectively protecting the core from unwanted side reactions.
Electronic modulation pathways of 3-methylindole via N-phenylsulfonylation.
The Directed Metalation Group (DMG) Effect
The most profound synthetic advantage of the N-phenylsulfonyl group is its ability to facilitate regioselective C2-lithiation. In unprotected 3-methylindole, the C2 proton is non-acidic, and strong bases will preferentially deprotonate the N–H bond.
By masking the nitrogen, the –SO₂Ph group acidifies the adjacent C2 proton. More importantly, the sulfonyl oxygen atoms act as a Directed Metalation Group (DMG). They coordinate with the lithium cation of the base (e.g., n-BuLi or LDA), directing the carbanion formation exclusively to the C2 position and stabilizing the resulting transition state. This strategy is heavily utilized in the3 and natural product analogues[4][3].
Quantitative Data Summary
Property
3-Methylindole (Unprotected)
1-(Phenylsulfonyl)-3-methylindole
N–H Acidity
pKa ~ 16.5
N/A (Protected)
C2–H Acidity
Very weak (pKa > 35)
Significantly enhanced (pKa ~ 28-30)
HOMO Energy Level
Higher (Prone to oxidation)
Lowered (Oxidation resistant)
Reactivity to Electrophiles
High (C2 position)
Low (Deactivated ring)
Lithiation Regioselectivity
N-deprotonation first
Exclusive C2-lithiation
Self-Validating Experimental Protocols
As a Senior Application Scientist, I design protocols that are not merely procedural but self-validating. The following workflows incorporate mechanistic checkpoints to ensure the electronic modulation is functioning as intended.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-3-methylindole via Phase-Transfer Catalysis
This method is preferred over NaH/THF as it avoids highly exothermic deprotonation steps and minimizes solvent degradation[3].
Substrate Dissolution: Dissolve 3-methylindole (1.0 eq) in dichloromethane (CH₂Cl₂). Add an equal volume of 50% aqueous NaOH.
Causality: The biphasic system separates the organic reactant from the harsh aqueous base, preventing unwanted side reactions.
Causality: The lipophilic tetrabutylammonium cation escorts the hydroxide ion into the organic phase, allowing gentle deprotonation of the indole N–H.
Electrophilic Addition: Cool to 0 °C and add benzenesulfonyl chloride (1.2 eq) dropwise over 15 minutes.
Causality: The 0 °C environment suppresses the hydrolysis of the sulfonyl chloride, ensuring it reacts exclusively with the activated indolide nitrogen.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The product will exhibit a significantly higher
value than 3-methylindole due to the elimination of the polar N–H hydrogen bond donor.
Protocol 2: Regioselective C2-Lithiation and Electrophilic Trapping
This protocol leverages the DMG effect of the sulfonyl group[4].
Preparation: Dissolve 1-(phenylsulfonyl)-3-methylindole in anhydrous THF under an argon atmosphere.
Causality: THF oxygen atoms weakly coordinate the lithium ion, breaking up n-BuLi hexamers into highly reactive dimers.
Cryogenic Control: Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath.
Causality: If the temperature rises above -60 °C, the strongly basic n-BuLi may attack the sulfonyl group itself (causing ortho-lithiation of the phenyl ring or nucleophilic displacement).
Metalation: Add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at -78 °C.
Causality: The sulfonyl oxygens coordinate the Li⁺ ion, directing the basic butyl anion exclusively to the C2 proton, forming a stable C2-lithio species.
Trapping: Add anhydrous DMF (1.5 eq) to formylate the C2 position.
Causality: DMF reacts with the C2-carbanion to form a tetrahedral hemiaminal intermediate that is stable at low temperatures.
Validation Checkpoint: Quench with saturated aqueous NH₄Cl. The self-validating step is the immediate phase separation and color change upon quenching, which indicates the collapse of the tetrahedral intermediate into the final C2-aldehyde.
Self-validating experimental workflow for the C2-lithiation of 1-(phenylsulfonyl)-3-methylindole.
Conclusion
The phenylsulfonyl group is far more than a passive protecting moiety for 3-methylindole; it is an active electronic modulator. By withdrawing electron density and lowering FMO energies, it shields the vulnerable pyrrole ring from oxidation and unwanted electrophilic attacks. Simultaneously, its capacity to act as a Directed Metalation Group unlocks highly specific C2-functionalization pathways, making it an indispensable tool in advanced pharmaceutical synthesis and drug development.
References
Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Walsh Medical Media.
Product Class 13: Indole and Its Derivatives. Thieme Connect.4
Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate.2
An Efficient Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles. ACS Publications.3
Application Notes & Protocols: Regioselective C2-Functionalization of 3-Methyl-1-(phenylsulfonyl)-1H-indole
Introduction: Strategic Importance of C2-Functionalized Indoles The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance of C2-Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. The ability to precisely install functional groups at specific positions on this scaffold is paramount for drug discovery and development. The C2 position of the indole ring is of particular interest; however, its functionalization is challenging due to the intrinsic electronic properties of the indole system, which overwhelmingly favor electrophilic substitution at the C3 position[1][2].
To overcome this inherent reactivity, the nitrogen atom is often protected with an electron-withdrawing group. The phenylsulfonyl group (–SO₂Ph) is an exemplary choice, serving a dual purpose: it protects the indole nitrogen from undesired reactions and, more critically, it significantly increases the acidity of the C2-proton. This electronic perturbation reverses the innate polarity (an "umpolung" of reactivity), rendering the C2 position susceptible to deprotonation by a strong base. The resulting C2-anion can then be trapped with a wide array of electrophiles, providing a reliable and regioselective pathway to C2-functionalized indoles.[3][4]
This guide provides a detailed protocol for the C2-functionalization of 3-methyl-1-(phenylsulfonyl)-1H-indole via directed ortho-metalation (DoM), a powerful strategy for C-H functionalization adjacent to a directing metalation group (DMG).[5][6][7] We will explore the mechanistic underpinnings, provide a step-by-step experimental procedure, and discuss critical parameters for success.
Core Principle: The Phenylsulfonyl Group as a Directing Metalation Group (DMG)
The success of this protocol hinges on the concept of Directed ortho-Metalation (DoM). The phenylsulfonyl group acts as an effective DMG. When a strong organolithium base, such as n-butyllithium (n-BuLi), is introduced, it doesn't randomly deprotonate the molecule. Instead, the lithium cation coordinates to the Lewis basic oxygen atoms of the sulfonyl group. This pre-coordination complex positions the alkyl base in close proximity to the C2-proton, facilitating a kinetically favored, regioselective deprotonation to form the 2-lithioindole intermediate.[5][6]
This process effectively transforms the normally nucleophilic C2 position into a potent nucleophile, ready to react with a chosen electrophile. The 3-methyl group remains a spectator in this process, ensuring that functionalization occurs exclusively at the desired C2 position.
Mechanistic Workflow Diagram
The following diagram illustrates the key steps of the C2-lithiation and electrophilic quench process.
Caption: Workflow for C2-lithiation and electrophilic quench.
Experimental Protocol: C2-Formylation via Lithiation and DMF Quench
This section provides a detailed, step-by-step protocol for the C2-formylation of 3-methyl-1-(phenylsulfonyl)-1H-indole, a common and useful transformation.
Materials and Reagents
Reagent
CAS Number
M.W. ( g/mol )
Quantity (mmol)
Amount
Notes
3-Methyl-1-(phenylsulfonyl)-1H-indole
66346-68-5
271.34
5.0
1.36 g
Starting material
n-Butyllithium (n-BuLi)
109-72-8
64.06
6.0 (1.2 eq)
2.4 mL (2.5 M in hexanes)
Titrate prior to use for accuracy
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
-
50 mL
Dry over Na/benzophenone or from a still
Anhydrous N,N-Dimethylformamide (DMF)
68-12-2
73.09
10.0 (2.0 eq)
0.77 mL
Distill from CaH₂ and store over sieves
Saturated Aqueous NH₄Cl Solution
12125-02-9
53.49
-
25 mL
For quenching
Ethyl Acetate (EtOAc)
141-78-6
88.11
-
~150 mL
For extraction
Brine (Saturated Aqueous NaCl)
7647-14-5
58.44
-
50 mL
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
-
~5 g
For drying
Step-by-Step Procedure
Preparation:
Take a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a rubber septum, and a low-temperature thermometer.
Flame-dry the entire apparatus under a high vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
Reaction Setup:
Dissolve 3-methyl-1-(phenylsulfonyl)-1H-indole (1.36 g, 5.0 mmol) in anhydrous THF (40 mL) in the reaction flask.
Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
Lithiation (Deprotonation):
Expert Insight: The choice of base and temperature is critical. n-BuLi is sufficient for this substrate, and -78 °C prevents side reactions and decomposition of the lithiated intermediate.[8]
Slowly add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes.
Trustworthiness Check: Upon addition of n-BuLi, the solution should develop a persistent yellow to orange color, indicating the formation of the 2-lithioindole anion.
Stir the reaction mixture at -78 °C for 1 hour.
Electrophilic Quench:
In a separate, dry vial, take anhydrous DMF (0.77 mL, 10.0 mmol, 2.0 eq).
Add the anhydrous DMF to the reaction mixture dropwise via syringe over 5 minutes. Ensure the internal temperature does not rise above -70 °C.
Stir the reaction at -78 °C for an additional 2 hours.
Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.
Workup and Isolation:
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (25 mL) at 0 °C.
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (25 mL).
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
Purification:
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford 2-formyl-3-methyl-1-(phenylsulfonyl)-1H-indole as a white to pale yellow solid.
Expected Yield: 75-85%.
Versatility: Application to Other Electrophiles
The 2-lithioindole intermediate is a versatile nucleophile that can be trapped with a variety of electrophiles beyond DMF. The general protocol remains the same, with minor adjustments to the stoichiometry and reaction time.
Electrophile
Reagent Example
Product Type
Key Considerations
Alkyl Halides
Iodomethane (CH₃I)
C2-Alkylated Indole
May require addition of HMPA for less reactive halides. Use reactive halides (I > Br > Cl).
Aldehydes/Ketones
Benzaldehyde
C2-Hydroxyalkyl Indole
Maintain -78 °C to prevent side reactions like enolization of the electrophile.
Silyl Halides
Trimethylsilyl chloride (TMSCl)
C2-Silylated Indole
Very fast reaction. Can be used to trap the anion for subsequent transformations.
Disulfides
Diphenyl disulfide
C2-Thioether Indole
The product can be oxidized to a sulfone, creating a new directing group.[4]
Troubleshooting and Expert Recommendations
Low or No Yield: The most common culprit is moisture. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. The color change upon addition of n-BuLi is a key indicator; if no color develops, the base is being quenched by water or another protic source.
Multiple Products: If the reaction is allowed to warm prematurely after lithiation, the anion may become unstable. Maintain the -78 °C temperature diligently until the electrophilic quench is complete.
Base Titration: The concentration of commercial organolithium reagents can vary over time. Always titrate n-BuLi before use to ensure accurate stoichiometry.
Alternative Bases: For more sterically hindered indole systems or less acidic protons, stronger base systems like sec-butyllithium/TMEDA or tert-butyllithium may be required.[9][10]
Conclusion
The N-phenylsulfonyl group is a powerful tool for reversing the natural polarity of the indole C2-position, enabling its functionalization through a directed ortho-metalation strategy. The protocol described herein, using n-butyllithium for deprotonation followed by an electrophilic quench, is a robust and versatile method for synthesizing a wide range of C2-substituted 3-methylindoles. Careful attention to anhydrous conditions and temperature control are paramount for achieving high yields and purity. This methodology provides a critical pathway for the elaboration of the indole scaffold, empowering researchers in the synthesis of complex molecules for drug discovery and materials science.
References
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides. Chemical Reviews, 90(6), 879-933. [Link]
Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]
Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten von Äthern und Acetalen gegenüber Phenyl-lithium (VIII. Mitteil. über die Austauschreaktion Halogen/Metall). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1218. [Link]
Gribble, G. W. (2010). Metalation of Indole. In Indole Ring Synthesis (pp. 1-25). Springer, Berlin, Heidelberg. [Link]
Saulnier, M. G., & Gribble, G. W. (1983). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 48(15), 2690-2692. [Link]
Moody, C. J., & Warrellow, G. J. (1992). Cine-substitution in the reaction of 1-benzenesulphonyl-3-nitro-1H-indole with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]
Katritzky, A. R., & Akutagawa, K. (1986). A new and convenient route to 2-substituted indoles. Tetrahedron Letters, 27(26), 2931-2934. [Link]
Caddick, S., & Joshi, S. (2007). C–H functionalization of indoles. Chemical Society Reviews, 36(9), 1468-1481. [Link]
Pirrung, M. C. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv. [Link]
Kline, T., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. [Link]
regioselective C-H activation of 3-methyl-1-(phenylsulfonyl)-1H-indole
Application Note: Regioselective C-H Activation of 3-Methyl-1-(phenylsulfonyl)-1H-indole Executive Summary This guide details the protocols for the regioselective C-H functionalization of 3-methyl-1-(phenylsulfonyl)-1H-i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective C-H Activation of 3-Methyl-1-(phenylsulfonyl)-1H-indole
Executive Summary
This guide details the protocols for the regioselective C-H functionalization of 3-methyl-1-(phenylsulfonyl)-1H-indole . The presence of the C3-methyl group blocks the innate nucleophilic site of the indole, while the
-phenylsulfonyl (-PhSO) group acts as an electronic modulator and weak directing group.
Under Palladium(II) catalysis, this substrate exhibits a strong preference for C2-activation via a Concerted Metalation-Deprotonation (CMD) pathway or an oxidative Heck-type mechanism. While C7-activation is theoretically possible, it typically requires specific directing groups (e.g., pivaloyl, phosphinoyl) that differ from the sulfonyl moiety. Therefore, this application note focuses on the robust C2-Arylation workflow, a critical transformation for synthesizing complex pharmaceutical scaffolds.
Strategic Analysis: Regioselectivity & Mechanism
The Regioselectivity Landscape
The indole core presents multiple reactive sites.[1][2][3] For 3-methyl-1-(phenylsulfonyl)-1H-indole, the reactivity profile is dictated by steric blocking and electronic bias.
C3 Position (Blocked): The methyl group prevents the standard electrophilic aromatic substitution (S
Ar) or C-H activation typical of free indoles.
C2 Position (Activated): The electron-withdrawing
-PhSO group increases the acidity of the C2-H bond ( lowering), facilitating deprotonation by carboxylate bases (e.g., pivalate, acetate) in the CMD step. This is the kinetic product of Pd-catalyzed activation.
C7 Position (Deactivated/Secondary): Accessing C7 requires a Directing Group (DG) capable of forming a stable metallacycle (usually 6-membered). The sulfonyl oxygens are generally poor ligands for Pd(II) to direct C7 activation compared to amides or phosphine oxides.
Mechanistic Pathway (C2-Arylation)
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle (if using aryl halides) or a Pd(II)/Pd(0) oxidative cycle (if using boronic acids/arenes). The protocol below utilizes the Fagnou-type oxidative coupling or Direct Arylation with aryl iodides, as these are the most reproducible in drug discovery settings.
Key Mechanistic Steps:
Ligand Exchange: Pd(OAc)
coordinates to the indole.
C-H Activation (CMD): A pivalate or acetate ligand acts as an intramolecular base, deprotonating C2 while forming the C2-Pd bond.
Oxidative Addition (if Ar-I used): Ar-I adds to Pd(II) (unusual order) or Pd(0) is generated first. Note: In direct arylation with Ar-I, the cycle is often Pd(0)
Figure 1: Decision tree for regioselective activation. The C3-methyl block forces the reaction to the C2 position, facilitated by the acidity induced by the N-sulfonyl group.
Experimental Protocols
Protocol A: Pd-Catalyzed C2-Arylation with Aryl Iodides
Best for: Installing diverse aryl groups with high functional group tolerance.
CO often gives higher yields by acting as a halide scavenger, but CsCO is cheaper.
Solvent: Toluene or DMF (anhydrous).
Temperature: 100–120 °C.
Step-by-Step Methodology:
Setup: In a glovebox or under an argon stream, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the indole substrate (0.2 mmol), Aryl Iodide (0.24 mmol), Pd(OAc)
Solvent Addition: Add anhydrous Toluene (2.0 mL) via syringe. Cap the vial tightly (Teflon-lined cap).
Reaction: Place the vial in a pre-heated aluminum block at 110 °C. Stir vigorously (800 rpm) for 16–24 hours.
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the indole starting material (SM) and the formation of the C2-arylated product.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove silver salts. Wash the filtrate with water (2x) and brine (1x).
Purification: Dry over Na
SO, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Best for: "Green" chemistry requirements, avoiding halide waste.
Reagents:
Substrate: 1.0 equiv.
Coupling Partner: Aryl Boronic Acid (Ar-B(OH)
) (1.5 equiv).
Catalyst: Pd(OAc)
(5-10 mol%).
Oxidant: O
(1 atm balloon) or Cu(OAc) (2.0 equiv) if air is insufficient.
Solvent: Acetic Acid (AcOH) or AcOH/Dioxane mixture.
Methodology:
Combine indole, boronic acid, and Pd(OAc)
in a vial.
Add AcOH.
Purge with O
and keep under an O balloon (if using aerobic conditions).
Stir at 80 °C for 12–18 hours.
Note: This method relies on the "Oxidative Heck" type cycle.[4] The regioselectivity is heavily C2-biased due to the C3-methyl block.
Data Summary & Troubleshooting
Table 1: Optimization Parameters for C2-Arylation
Parameter
Condition A (Recommended)
Condition B (Alternative)
Impact on Result
Catalyst
Pd(OAc)
Pd(TFA)
Acetate is standard; TFA increases electrophilicity for sluggish substrates.
Additive
Pivalic Acid (30 mol%)
1-Adamantanecarboxylic acid
Bulky carboxylates facilitate the CMD step (C-H bond cleavage).
Solvent
Toluene
DMF / DMA
Toluene is cleaner; DMF is better for solubility of polar Ar-I.
Oxidant/Base
AgCO
Cu(OAc)
Ag salts scavenge Iodide, preventing catalyst poisoning.
Troubleshooting Guide:
Problem: Low conversion.
Solution: Increase PivOH to 50 mol% or switch to Pd(TFA)
. Ensure the reaction is strictly anhydrous if using Ag salts.
Problem: C2/C7 Mixtures.
Insight: Rare with PhSO
group. If observed, lower the temperature to 80 °C to enhance kinetic control (C2).
Problem: Desulfonylation.
Solution: Avoid strong bases (e.g., KOtBu) or temperatures >140 °C. The
-PhSO group is acid-stable but base-labile.
References
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles.
Source: National Science Foundation (NSF) / University of Michigan
URL:[Link] (Search: "Pd-catalyzed oxidative coupling N-phenylsulfonyl indoles")
Context: Establishes the C2-selectivity preference for N-sulfonyl indoles under standard Pd(II) conditions and the switch to C3 only when unblocked and using specific ligands.
Palladium-Catalyzed Direct Arylation of Indoles with Arylsulfonyl Hydrazides.
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Context: Provides protocols for arylation of N-protected indoles, reinforcing the C2-reactivity patterns.
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation.
Source: ResearchGate / Review
URL:[Link]
Context: Comprehensive review (2010-2025) detailing the role of directing groups (PhSO2 vs Pivaloyl) in dictating C2 vs C7 selectivity.
Mechanistic Dichotomy in Pd-Catalyzed Indole C-H Functionalization.
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Context: Foundational work by Fagnou and Sanford describing the CMD mechanism and the role of pivalate additives.
using 3-methyl-1-(phenylsulfonyl)-1H-indole as a synthetic intermediate
Application Note: 3-Methyl-1-(phenylsulfonyl)-1H-indole as a Strategic Synthetic Intermediate Executive Summary 3-Methyl-1-(phenylsulfonyl)-1H-indole is a high-value synthetic scaffold in drug discovery, particularly for...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Methyl-1-(phenylsulfonyl)-1H-indole as a Strategic Synthetic Intermediate
Executive Summary
3-Methyl-1-(phenylsulfonyl)-1H-indole is a high-value synthetic scaffold in drug discovery, particularly for the construction of complex indole alkaloids and polysubstituted indole derivatives. Unlike the parent 3-methylindole (skatole), which is prone to polymerization and lacks regiochemical control during functionalization, the N-phenylsulfonyl derivative offers two critical advantages:
Electronic Modulation: The electron-withdrawing sulfonyl group lowers the electron density of the indole ring, preventing oxidative degradation and directing nucleophilic or radical attacks.
Regioselective Direction: The sulfonyl moiety acts as a Directed Metalation Group (DMG), enabling exclusive C2-lithiation over the typically reactive C3 position (which is already blocked) or the benzylic methyl group.
This guide details the synthesis, C2-functionalization, and deprotection of this intermediate, providing self-validating protocols for immediate laboratory application.
Part 1: Synthesis of the Intermediate
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole is a robust protection step. While phase-transfer conditions exist, the hydride-mediated method is preferred for scale and purity.
Protocol 1: N-Sulfonylation of 3-Methylindole
Mechanism: Deprotonation of the indole N-H (pKa ~17) by sodium hydride, followed by nucleophilic attack on the sulfur of benzenesulfonyl chloride.
Materials:
3-Methylindole (Skatole): 10.0 mmol
Sodium Hydride (60% dispersion in mineral oil): 12.0 mmol (1.2 equiv)
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solubilization: Dissolve 3-methylindole (1.31 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.
Deprotonation: Carefully add NaH (0.48 g, 12 mmol) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns anion-yellow/brown.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves significantly higher (Rf ~0.6) than the starting indole.[2][3]
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate often forms. Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc 9:1) if necessary.[1]
Expected Yield: 85–95%
Physical Data: White to off-white solid; mp 118–120°C.
Part 2: Core Application – Regioselective C2-Lithiation
This is the primary utility of this scaffold. The N-phenylsulfonyl group directs lithiation exclusively to the C2 position via the Complex Induced Proximity Effect (CIPE) . The sulfonyl oxygen coordinates the lithium cation, positioning the base (n-BuLi) to deprotonate the C2-H.
Note: Lateral lithiation (at the C3-methyl) is kinetically disfavored under these conditions compared to the sp² C2-H removal.
Protocol 2: C2-Lithiation and Electrophile Trapping
Setup: Flame-dry a Schlenk flask under Argon. Add the indole substrate (271 mg, 1.0 mmol) and dissolve in anhydrous THF (10 mL).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This temperature is critical to prevent "scrambling" of the lithiated species or attack on the sulfonyl group itself.
Mechanism: A Pd(II)/Pd(0) catalytic cycle where the electrophilic Pd(II) species attacks the electron-rich C2 position (assisted by the EWG nature of the sulfonyl reducing C3 reactivity).
The following diagram illustrates the divergence from the core intermediate to high-value derivatives.
Figure 1: Synthetic workflow showing the generation of the core intermediate and its divergence into C2-functionalized products via Lithiation or Palladium catalysis.
References
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. Journal of Organic Chemistry. (Seminal work on lithiation of N-sulfonyl indoles).
1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc. (Details the synthesis of sulfonyl indoles and their electronic properties).
Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. PMC. (Discusses C2 functionalization strategies).
Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters. (Analogous Pd-catalyzed C-H activation protocols).
Deprotection of Sulfonyl Aziridines. Journal of Organic Chemistry. (Provides comparative deprotection conditions for sulfonyl groups).
Application Notes and Protocols for the Regioselective C2-Lithiation of 3-Methyl-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the C2-lithiation of 3-methyl-1-(phenylsulfonyl)-1H-indole, a key synthetic intermediate for accessi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the C2-lithiation of 3-methyl-1-(phenylsulfonyl)-1H-indole, a key synthetic intermediate for accessing a diverse array of C2-functionalized indoles. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document offers in-depth mechanistic insights, comprehensive experimental protocols, and a survey of subsequent electrophilic quench reactions.
Introduction: The Strategic Importance of C2-Functionalized Indoles
The indole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs. While the C3 position is the most nucleophilic and typically the primary site of electrophilic attack, methods for the selective functionalization of the C2 position are highly sought after.[1][2] The introduction of substituents at C2 can profoundly influence the biological activity and pharmacokinetic properties of indole-containing compounds. Directed metalation strategies, particularly lithiation, have emerged as a powerful tool for achieving regioselective C-H activation, enabling the precise introduction of a wide range of functionalities at otherwise unreactive positions.[3]
The N-phenylsulfonyl protecting group plays a dual role: it enhances the acidity of the C2 proton and acts as a directed metalation group (DMG), orchestrating the deprotonation at the adjacent C2 position. This guide focuses on the practical application of this strategy for the C2-lithiation of 3-methyl-1-(phenylsulfonyl)-1H-indole and its subsequent elaboration.
Mechanistic Rationale: The Role of the N-Phenylsulfonyl Directing Group
The regioselective lithiation at the C2 position of 1-(phenylsulfonyl)indoles is a classic example of Directed ortho-Metalation (DoM). The mechanism hinges on the ability of the sulfonyl group to coordinate with the lithium atom of the organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This coordination pre-complexes the base in proximity to the C2-hydrogen, effectively lowering the kinetic barrier for deprotonation at this site over other positions on the indole ring.
The N-phenylsulfonyl group exerts a strong electron-withdrawing inductive effect, which increases the acidity of the protons on the indole nucleus. The chelation of the lithium cation by the oxygen atoms of the sulfonyl group directs the deprotonation specifically to the C2 position. This results in the formation of a stable 2-lithio-1-(phenylsulfonyl)indole intermediate, which can then be trapped by a variety of electrophiles.
Diagram of the Directed ortho-Metalation Mechanism
Caption: Mechanism of C2-lithiation directed by the N-phenylsulfonyl group.
Experimental Protocols
Protocol 1: Synthesis of Starting Material: 3-Methyl-1-(phenylsulfonyl)-1H-indole
This protocol outlines the synthesis of the starting material from 3-methyl-1H-indole.
Materials:
3-Methyl-1H-indole
Sodium hydride (NaH), 60% dispersion in mineral oil
Benzenesulfonyl chloride
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexanes
Ethyl acetate
Procedure:
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 3-methyl-1H-indole (1.0 equivalent) in anhydrous THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-methyl-1-(phenylsulfonyl)-1H-indole as a white solid.
Protocol 2: C2-Lithiation and Electrophilic Quench of 3-Methyl-1-(phenylsulfonyl)-1H-indole
This protocol details the regioselective lithiation at the C2 position and subsequent trapping with an electrophile. Extreme caution must be exercised when handling pyrophoric organolithium reagents. All procedures should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[4]
Materials:
3-Methyl-1-(phenylsulfonyl)-1H-indole
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
Anhydrous Tetrahydrofuran (THF)
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, an alkyl halide, etc.)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Appropriate solvents for purification
Procedure:
Dissolve 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1-1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the 2-lithioindole intermediate may be accompanied by a color change.
Slowly add a solution of the chosen electrophile (1.2-1.5 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
Continue stirring at -78 °C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the desired C2-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole.
Data Presentation: Scope of Electrophilic Quench
The 2-lithio-3-methyl-1-(phenylsulfonyl)-1H-indole intermediate is a versatile nucleophile that can react with a wide range of electrophiles. The following table summarizes some of the reported transformations.
Application Note: Regioselective Friedel-Crafts Functionalization of 3-Methyl-1-(phenylsulfonyl)-1H-indole
Executive Summary The functionalization of the indole core is a cornerstone in the development of complex pharmaceuticals, including ellipticine analogs and annulated carbazoles. However, the inherent electron-rich natur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of the indole core is a cornerstone in the development of complex pharmaceuticals, including ellipticine analogs and annulated carbazoles. However, the inherent electron-rich nature of unprotected indoles makes them highly susceptible to acid-catalyzed dimerization and polymerization. This application note details the mechanistic rationale and experimental protocols for the regioselective Friedel-Crafts functionalization of 3-methyl-1-(phenylsulfonyl)-1H-indole . By utilizing the strongly electron-withdrawing
-phenylsulfonyl group, the indole nucleus is stabilized against degradation, allowing for precise, high-yielding electrophilic substitution at the sterically hindered C2 position.
In standard Friedel-Crafts reactions, the use of strong Lewis acids (e.g.,
, ) often leads to the catastrophic decomposition of unprotected indoles. The introduction of an -phenylsulfonyl () group fundamentally alters the electronic landscape of the pyrrole ring. Acting through both inductive and resonance electron withdrawal, the group sufficiently deactivates the indole core, preventing unwanted polymerization while maintaining enough nucleophilicity for targeted electrophilic aromatic substitution [1].
Regioselective C2-Functionalization
For unsubstituted 1-(phenylsulfonyl)indoles, Friedel-Crafts acylation predominantly occurs at the C3 position[1]. However, in 3-methyl-1-(phenylsulfonyl)-1H-indole , the C3 position is sterically blocked by the methyl group. Consequently, the electrophilic attack is redirected to the C2 position.
Causality of Reaction Dynamics:
Despite the steric bulk of the adjacent
-sulfonyl group and its electron-withdrawing nature, the C2 position remains the most thermodynamically viable site for attack. The formation of the C2-Wheland intermediate (sigma complex) is stabilized by the adjacent nitrogen lone pair. To overcome the activation energy barrier imposed by the deactivating protecting group, stoichiometric amounts of strong Lewis acids ( or ) are required to generate a highly reactive acylium or alkyl carbocation [2]. For more complex domino cyclizations, softer Lewis acids like or in high-boiling solvents (1,2-Dichloroethane) are preferred to facilitate the reaction without cleaving the protecting group [3].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the optimized parameters for the Friedel-Crafts functionalization of 3-methyl-1-(phenylsulfonyl)-1H-indole, highlighting the causality between Lewis acid selection and reaction outcomes.
Table 1: Optimization of Friedel-Crafts Acylation/Alkylation Conditions
Lewis Acid
Solvent
Temp (°C)
Electrophile
Yield (%)
Regioselectivity (C2:C6)
Mechanistic Note
(2.0 eq)
DCM
0 to 25
Acetyl Chloride
85
>99:1
Standard hard Lewis acid; rapid acylium generation.
Catalytic amount sufficient for cascade cyclizations.
Visualizations
Mechanistic pathway of the regioselective C2 Friedel-Crafts acylation of the protected indole.
Step-by-step experimental workflow for the C2-acylation and subsequent deprotection.
Experimental Protocols
Protocol A:
-Mediated C2-Acylation
This protocol utilizes anhydrous Dichloromethane (DCM) to ensure the stability of the acylium ion prior to substrate introduction.
Acylium Ion Generation: Flame-dry a 50 mL round-bottom flask under argon. Add anhydrous
(2.0 mmol) and suspend in 10 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice bath. Dropwise, add the acyl chloride (1.5 mmol). Stir for 15 minutes.
Causality: Premixing the Lewis acid and acyl chloride ensures complete conversion to the reactive acylium ion, preventing the Lewis acid from prematurely coordinating with the indole nitrogen.
Substrate Addition: Dissolve 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validation Checkpoint: Upon addition of the indole, the reaction mixture will transition from a pale suspension to a deep yellow/orange homogeneous solution. This color change is a reliable visual indicator of the charge-transfer complex forming between the electron-rich indole and the acylium ion.
Quenching: Carefully pour the reaction mixture over 20 g of crushed ice containing 5 mL of 1M HCl.
Self-Validation Checkpoint: The immediate discharge of the deep orange color upon contact with the ice-water confirms the successful dissociation of the Lewis acid complex and the formation of the neutral 2-acyl product.
Extraction & Purification: Extract the aqueous layer with DCM (
mL). Wash the combined organic layers with saturated and brine, dry over anhydrous , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B:
-Sulfonyl Deprotection
To restore the natural reactivity and hydrogen-bonding capability of the indole core, the
group must be removed post-functionalization.
Hydrolysis: Dissolve the purified 2-acyl-3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 mmol) in 10 mL of Methanol. Add 5 mL of a 2M aqueous NaOH solution.
Thermal Activation: Reflux the mixture at 70 °C for 4–6 hours.
Causality: The steric hindrance around the C2-acyl group and the C3-methyl group requires thermal energy to drive the nucleophilic attack of the hydroxide ion on the sulfonyl sulfur atom.
Workup: Cool to room temperature, concentrate to remove methanol, and extract with Ethyl Acetate (
mL).
Self-Validation Checkpoint: TLC analysis (3:1 Hexane/EtOAc) will reveal a new, lower-
spot that exhibits strong blue fluorescence under 254 nm UV light, confirming the cleavage of the deactivating sulfonyl group and the restoration of the conjugated 1H-indole fluorophore.
References
Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry, 50(26), 5451-5457. URL:[Link]
Saravanan, V., & Mohanakrishnan, A. K. (2021). Synthesis of Annulated Carbazoles via FeCl3/SnCl4-Mediated Domino Reaction of Vinyl Ketone Tethered Bromomethylindoles with Arenes and Heteroarenes. Synthesis, 53(13), 2304-2318. URL:[Link]
Vargas, D. A., Mendez, L. J., Canepa, A., & Bravo, R. D. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(11), 4753-4758. URL:[Link]
Application Note: Optimized Minisci Reaction Conditions for 3-methyl-1-(phenylsulfonyl)-1H-indole
Executive Summary This technical guide details the optimized protocols for performing Minisci-type radical alkylations on 3-methyl-1-(phenylsulfonyl)-1H-indole . While standard indoles are electron-rich and prone to elec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the optimized protocols for performing Minisci-type radical alkylations on 3-methyl-1-(phenylsulfonyl)-1H-indole . While standard indoles are electron-rich and prone to electrophilic substitution at C3, the introduction of the N-phenylsulfonyl (PhSO₂) protecting group electronically activates the C2 position for nucleophilic radical attack by lowering the Lowest Unoccupied Molecular Orbital (LUMO). Concurrently, the C3-methyl substituent sterically blocks the inherent nucleophilic site, forcing exclusive regioselectivity at C2.
This synergy makes 3-methyl-1-(phenylsulfonyl)-1H-indole an ideal substrate for decarboxylative alkylation, allowing rapid access to complex 2,3-disubstituted indole scaffolds common in drug discovery (e.g., COX-2 inhibitors, antimigraine triptan analogs).
Mechanistic Principles & Design
The "Push-Pull" Activation Strategy
Success in this reaction relies on manipulating the electronic bias of the indole core.
Electronic Activation (The Pull): The
-PhSO₂ group is strongly electron-withdrawing.[1] Unlike free indoles which require harsh acidic conditions to protonate and activate the ring for radical attack, the sulfonyl group renders the indole sufficiently electron-deficient to accept nucleophilic alkyl radicals under milder conditions.
Regio-Blocking (The Push): The C3-methyl group prevents radical addition at the naturally reactive C3 position, channeling the reaction exclusively to C2.
Reaction Pathway Visualization
The following diagram illustrates the radical generation, addition, and oxidative re-aromatization cycle.
Figure 1: Mechanistic pathway for the Silver-Catalyzed Decarboxylative Alkylfluorination/Alkylation showing the catalytic turnover of Silver.
This is the "Gold Standard" protocol, offering the highest robustness for diverse primary, secondary, and tertiary alkyl carboxylic acids.
Reagents & Stoichiometry
Component
Role
Equivalents
Notes
Substrate
Starting Material
1.0 equiv
3-methyl-1-(phenylsulfonyl)-1H-indole
Carboxylic Acid
Alkyl Source
2.0 - 3.0 equiv
Excess compensates for competitive dimerization.
AgNO₃
Catalyst
0.2 equiv (20 mol%)
Ag(I) is oxidized to Ag(II) to drive decarboxylation.
K₂S₂O₈
Oxidant
1.5 - 2.0 equiv
Potassium Persulfate; re-oxidizes Ag(I) and the intermediate.
TFA
Additive
0.5 - 1.0 equiv
Optional. Can accelerate reaction if conversion is sluggish.
Solvent
Medium
0.1 M
MeCN : H₂O (1:1 v/v) or DMSO : H₂O.
Step-by-Step Workflow
Preparation: To a reaction vial equipped with a magnetic stir bar, add 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equiv), the selected Carboxylic Acid (2.0 equiv), and AgNO₃ (0.2 equiv).
Solvent Addition: Add a mixture of Acetonitrile (MeCN) and Water (1:1 ratio) to achieve a substrate concentration of 0.1 M.
Note: Degassing is generally not required for silver-catalyzed Minisci, but an inert atmosphere (N₂/Ar) ensures reproducibility.
Oxidant Addition: Add K₂S₂O₈ (1.5 equiv) in one portion.
Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.
Monitoring: Monitor by TLC or LC-MS. The starting material (N-sulfonyl indole) is distinctively UV-active. Look for the disappearance of the SM peak.
Figure 2: Operational workflow for the standard thermal Minisci reaction.
Optimization & Troubleshooting Guide
Solvent Screening Data (Simulated Representative Data)
The choice of solvent significantly impacts the solubility of the hydrophobic N-sulfonyl substrate and the inorganic oxidant.
Solvent System
Temp (°C)
Yield (%)
Observations
MeCN : H₂O (1:1)
60
78-85
Optimal. Balanced solubility for organic/inorganic components.
DMSO : H₂O (4:1)
60
65-70
Good for very insoluble acids, but workup is tedious.
DCM : H₂O (Biphasic)
50
30-40
Poor phase transfer without a surfactant (e.g., TBAHS).
Pure MeCN
80
<10
Reaction fails; water is required for persulfate solubility.
Common Issues & Solutions
Issue: Low Conversion.
Cause: Incomplete decarboxylation or catalyst deactivation.
Solution: Add a second portion of oxidant (0.5 equiv) and catalyst (5 mol%) after 4 hours. Increase temperature to 80°C.
Issue: Desulfonylation.
Cause: Conditions are too acidic or thermal stress is too high.
Solution: Lower temperature to 50°C. Ensure the reaction is not prolonged beyond full conversion.
Issue: Polysubstitution.
Cause: Radical attack at the benzene ring (C4-C7).
Solution: The N-PhSO₂ group deactivates the benzene ring, making this unlikely. If observed, reduce the equivalents of radical precursor.
Scope and Limitations
Compatible Radicals:
Primary Alkyl: (e.g., Propionic acid) - High efficiency.
Secondary/Tertiary Alkyl: (e.g., Pivalic acid, Cyclohexanecarboxylic acid) - Excellent efficiency due to stable radical intermediates.
Functionalized Alkyl: Acids containing ethers, esters, and protected amines are well-tolerated.[5]
Incompatible Groups:
Free Amines/Thiols: Can coordinate Ag(I) and poison the catalyst. Use Boc/Cbz protection.
Electron-Rich Alkenes: May compete for radical addition.
References
Minisci, F. et al. (1971).[6] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline.
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[6][7][8]Med. Chem. Commun. , 2, 1135-1161. (General Review of Conditions).
Li, C. et al. (2016).[5] Silver-Catalyzed Decarboxylative Allylation of Aliphatic Carboxylic Acids in Aqueous Solution.Org.[5][8][9][10] Lett. , 18, 2188-2191.[5]
Lovering, F. et al. (2009). C-H Functionalization of Indoles.
Proctor, R. S. J.[6] & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[6][7]Angew. Chem. Int. Ed.
Wang, Q. et al. (2018). Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters.[7]Molecules , 23(4), 763.
Disclaimer: This protocol involves the use of strong oxidants and silver salts. Standard laboratory safety procedures (PPE, fume hood) must be followed.
Application Note: Precision Synthesis of Indole Alkaloids using 3-Methyl-1-(phenylsulfonyl)-1H-indole
This Application Note is written for researchers in medicinal chemistry and total synthesis. It focuses on the strategic utilization of 3-methyl-1-(phenylsulfonyl)-1H-indole as a divergent platform for constructing compl...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written for researchers in medicinal chemistry and total synthesis. It focuses on the strategic utilization of 3-methyl-1-(phenylsulfonyl)-1H-indole as a divergent platform for constructing complex indole alkaloids, specifically targeting the pyridocarbazole (e.g., Ellipticine, Olivacine) and
-carboline scaffolds.
[1]
Executive Summary
The synthesis of polysubstituted indole alkaloids often faces the "C3-selectivity paradox," where the natural nucleophilicity of the indole C3 position hinders the regioselective functionalization of C2. 3-Methyl-1-(phenylsulfonyl)-1H-indole serves as a privileged intermediate that resolves this challenge. The
-phenylsulfonyl (-PhSO) group acts as a dual-purpose handle:
Electronic "Mask": It deactivates the indole
-system, preventing unwanted electrophilic attacks at C3 (which is already blocked by the methyl group).
Directing Group: It coordinates strong bases (via the Complex Induced Proximity Effect - CIPE) to facilitate exclusive C2-lithiation , enabling the installation of electrophiles essential for ring-closing reactions found in antitumor alkaloids like Olivacine and Ellipticine .
Mechanistic Insight & Reactivity Profile
The utility of 3-methyl-1-(phenylsulfonyl)-1H-indole rests on the orthogonality between C2-Lithiation (anionic pathway) and Lateral Bromination (radical pathway).
The C2-Lithiation Dominance
Unlike
-alkyl indoles, which may undergo lateral lithiation at the C2-methyl group, the -phenylsulfonyl group acidifies the C2-H proton ( in THF). Treatment with organolithiums results in exclusive C2-metalation. The sulfonyl oxygen atoms coordinate the lithium cation, stabilizing the transition state and directing the base to the C2 position.
The Radical Switch
While anionic conditions favor C2, radical conditions (NBS/AIBN) target the benzylic C3-methyl positions. This allows for a "divergent synthesis" strategy where the same starting material can be processed into two distinct classes of intermediates.
Figure 1: Divergent reactivity pathways controlled by reaction conditions. The N-sulfonyl group dictates the C2-lithiation pathway essential for pyridocarbazole synthesis.
Experimental Protocols
Protocol A: Regioselective C2-Lithiation and Formylation
Target Application: Synthesis of 2-formyl-3-methylindole derivatives (Precursors for Olivacine).
Mechanism: Directed ortho-metalation (DoM).
DMF (Dimethylformamide) (1.5 equiv) or Pyridine-3-carboxaldehyde (for alkaloid scaffolds)
Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 g, 3.68 mmol) and dissolve in anhydrous THF (37 mL).
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
Lithiation: Add n-BuLi (1.76 mL, 4.42 mmol) dropwise via syringe pump over 10 minutes.
Critical Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithio species.
Timing: Stir at -78 °C for exactly 45 minutes . Extending beyond 1 hour may lead to scrambling or decomposition.
Electrophile Trapping: Add neat DMF (0.43 mL, 5.5 mmol) or the pyridine electrophile dropwise.
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.
Quench: Quench with saturated aqueous NH
Cl (10 mL).
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields the 2-formyl derivative.
Protocol B: Total Synthesis Workflow (Olivacine Analog)
Context: This protocol describes the coupling of the lithiated indole with a pyridine derivative to form the tetracyclic core.
Reagents:
2-Lithio-3-methyl-1-(phenylsulfonyl)indole (generated in situ as per Protocol A)
3,4-Pyridinedicarboxylic anhydride (0.5 equiv)
Acetic Acid / HBr (for cyclization)
Workflow:
Coupling: To the solution of the 2-lithio species at -78 °C, add a solution of 3,4-pyridinedicarboxylic anhydride in THF.
Acylation: The nucleophilic C2 attacks the anhydride carbonyl. Warm to RT.
Desulfonylation & Cyclization: The resulting keto-acid is often treated with base (NaOH/MeOH) to remove the sulfonyl group, followed by acid-catalyzed cyclization (HBr/AcOH, reflux) to form the tetracyclic pyridocarbazole skeleton.
Data Summary & Optimization Guide
Variable
Recommendation
Rationale
Solvent
THF (Anhydrous)
Essential for stabilizing the lithio-aggregate via coordination.
Temperature
-78 °C
Higher temps (> -40 °C) cause the N-SOPh group to act as a leaving group (nucleophilic attack on sulfur).
Base
n-BuLi or LDA
n-BuLi is kinetic and fast; LDA is milder but may be slower due to steric bulk of the sulfonyl group.
Protecting Group
Phenylsulfonyl
Superior to N-Boc for C2 lithiation; N-Boc can undergo "anionic migration" (Fries rearrangement) under these conditions.
Troubleshooting "The Scrambling Effect"
If you observe a mixture of C2 and lateral (methyl) substitution:
Cause: Temperature was too high during n-BuLi addition.
Fix: Ensure internal temperature probe reads <-70 °C before addition.
Alternative: Use t-BuLi (2.0 equiv) at -100 °C for extremely rapid lithium-halogen exchange if starting from a 2-bromo precursor, though direct deprotonation with n-BuLi is standard for the N-sulfonyl system.
References
Gribble, G. W., et al. "Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole." The Journal of Organic Chemistry. (Describes the fundamental lithiation behavior of N-sulfonyl indoles).
Bäckvall, J. E., & Plobeck, N. A. "New synthesis of the 6H-pyrido[4,3-b]carbazoles ellipticine and olivacine via cycloaddition of 2-phenylsulfonyl 1,3-dienes to indoles." Journal of Organic Chemistry. (Application of sulfonyl indoles in alkaloid synthesis).
Miki, Y., et al. "Synthesis of 3-methoxyellipticine and ellipticine by Friedel-Crafts reaction of indole-2,3-dicarboxylic anhydride."[2] Heterocycles. (Alternative C2-functionalization strategies).
Saulnier, M. G., & Gribble, G. W. "Lithiated 1-(phenylsulfonyl)indole: A new synthetic intermediate." Journal of Organic Chemistry. (Foundational text on the reagent).
Chakkaravarthi, G., et al. "Crystal structure of 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole."[3] Acta Crystallographica. (Structural evidence of lateral functionalization products).
Application Note: Photoredox Catalysis Applications of 3-Methyl-1-(phenylsulfonyl)-1H-indole
This Application Note is designed for researchers in medicinal chemistry and photoredox catalysis. It details the specific utility of 3-methyl-1-(phenylsulfonyl)-1H-indole as a strategic substrate for accessing high-valu...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and photoredox catalysis. It details the specific utility of 3-methyl-1-(phenylsulfonyl)-1H-indole as a strategic substrate for accessing high-value, three-dimensional alkaloid scaffolds via visible-light irradiation.
Executive Summary & Strategic Rationale
In the landscape of photoredox catalysis, 3-methyl-1-(phenylsulfonyl)-1H-indole serves as a specialized "model substrate" designed to overcome the inherent regioselectivity challenges of indole chemistry.
Standard indoles are electron-rich and prone to electrophilic attack at the C3 position.[1] However, for drug discovery, accessing C2-functionalized indoles or C2,C3-disubstituted indolines (dearomatized scaffolds) is highly desirable but synthetically demanding.[2]
This molecule features two critical structural modifications that alter its reactivity landscape under photoredox conditions:
N-Phenylsulfonyl Group (EWG): drastically lowers the electron density of the indole core, making it an acceptor for nucleophilic radicals (e.g.,
-amino radicals) and facilitating reductive quenching cycles.[2]
C3-Methyl Group: Sterically and chemically blocks the standard C3 reaction site, forcing radical addition to occur at C2 or promoting dearomatization rather than restoration of aromaticity.
Key Applications
Primary: Photoredox-Catalyzed Dearomative Hydroalkylation (Access to fused indolines).[3]
The utility of this substrate relies on a Reductive Radical-Polar Crossover mechanism. Unlike traditional radical substitutions that restore aromaticity, the presence of the C3-methyl group traps the intermediate, allowing for the formation of 3D molecular architectures.
Pathway Visualization[2]
Figure 1: Mechanistic pathway for the reductive dearomatization of N-sulfonyl-3-methylindole. The cycle relies on the electron-deficient nature of the substrate to stabilize the intermediate radical and facilitate reduction to the anion.
Target: Synthesis of Lactam-Fused Indolines (High-value alkaloid mimics).
Source Grounding: Based on methodologies developed for electron-deficient indoles (e.g., Org.[2][3] Lett. 2020 [1]).[3][4]
Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the Substrate (54 mg, 0.2 mmol), Radical Precursor (0.4 mmol), Photocatalyst (3.2 mg for 4CzIPN), and Base .
Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with Argon three times (balloon method) to remove oxygen, which quenches the excited state of the photocatalyst.[2]
Solvation: Inject anhydrous DMSO (2.0 mL) via syringe under Argon flow.
Irradiation: Place the tube approx. 2–3 cm away from the Blue LED source. Use a fan to maintain the reaction temperature at 25–30 °C. Stir vigorously for 12–24 hours.
Monitoring: Check progress via TLC (eluent: Hexanes/EtOAc 4:1).[2] The starting material (UV active, high R_f) should disappear, replaced by a more polar spot (indoline).[2]
Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[2]
Purification: Flash column chromatography on silica gel.
3. Data Analysis & Expected Results
Parameter
Observation
Notes
Reaction Time
12 - 24 Hours
Highly dependent on light intensity.
Yield
60 - 85%
Lower yields if O₂ is not strictly excluded.
Diastereoselectivity
> 10:1 (trans/cis)
The C3-methyl group directs the protonation of the C3-anion to the face opposite the incoming C2-substituent.
Protocol B: C2-Sulfonylmethylation (Minisci-Type)
Target: Introduction of sulfonyl-methyl groups at C2.
Source Grounding: Adapted from Beilstein J. Org.[4][5] Chem. 2023 [2].[5][6][7]
Catalyst/Donor: DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv) – Acts as a sacrificial donor and halogen-bond acceptor.[2]
Solvent: MeOH or MeCN.
2. Procedure
Mix substrate, iodosulfone, and DABCO in a vial.
Add solvent (2 mL).[2] Degas by sparging with N₂ for 10 mins.
Irradiate with Blue LEDs for 16 hours.
Mechanism Note: This reaction proceeds via the formation of a sulfonylmethyl radical which attacks C2. Due to the C3-methyl, the intermediate may undergo deprotonation/re-aromatization if the conditions allow, or form a 2-substituted indoline.
Troubleshooting & Optimization Guide
Problem
Root Cause
Solution
Low Conversion
Oxygen Quenching
Ensure rigorous degassing (Freeze-Pump-Thaw is superior to balloon sparging).
Complex Mixture
Over-oxidation
Reduce light intensity or shorten reaction time. The indoline product is sensitive to oxidation.
No Reaction
Steric Bulk
If using bulky radical precursors, increase catalyst loading to 5 mol% or switch to a more reducing catalyst (e.g., fac-Ir(ppy)₃).[2]
Photoredox-Catalyzed Intermolecular Hydroalkylative Dearomatization of Electron-Deficient Indole Derivatives.
Source:Organic Letters, 2020, 22(24), 9699–9705.[2][3]
URL:[Link]
(Validates the use of electron-deficient indoles for dearomative cascades)[3]
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
Source:Beilstein Journal of Organic Chemistry, 2023, 19, 575–581.[2][5]
URL:[Link]
(Specific protocol for sulfonylmethylation of indole derivatives)
Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides.
Source:Chemical Communications, 2013, 49, 10358-10360.[2]
URL:[Link]
(Provides context on sulfonyl radical reactivity with indoles)
Application Note: Regioselective N-Sulfonylation of 3-Methylindole (Skatole)
Topic: General Procedure for N-Sulfonylation of 3-Methylindole Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists Strategic Overview The N-sulfonylation of indoles is a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: General Procedure for N-Sulfonylation of 3-Methylindole
Content Type: Application Note & Protocol
Audience: Researchers, Medicinal Chemists, Process Chemists
Strategic Overview
The N-sulfonylation of indoles is a critical transformation in medicinal chemistry, serving both as a robust protecting group strategy and a method to introduce pharmacophores (e.g., in 5-HT6 receptor antagonists).
3-Methylindole (Skatole) presents a unique substrate profile compared to unsubstituted indole.
Electronic Bias: The C3-methyl group is electron-donating, increasing the electron density of the indole ring.
Steric/Regio-blocking: While C3 is the preferred site for electrophilic attack in neutral indoles, the presence of the methyl group—combined with the formation of an indolyl anion under basic conditions—strongly directs substitution to the nitrogen.
This guide outlines two distinct, high-fidelity protocols for N-sulfonylation:
Method A (Anionic/Aprotic): The "Gold Standard" using Sodium Hydride (NaH). Best for small-to-medium scale and difficult substrates.
Method B (Phase Transfer Catalysis): The "Green/Scalable" approach using NaOH and a quaternary ammonium salt. Best for process chemistry and avoiding hazardous hydrides.
Mechanistic Insight & Chemoselectivity
Indoles are weak acids (
in DMSO). Successful N-sulfonylation requires deprotonation to form the indolyl anion , which acts as an ambident nucleophile.
The Ambident Challenge
The indolyl anion can react at:
Nitrogen (N1): Kinetic and thermodynamic product under hard-nucleophile conditions (sulfonylation).
Carbon (C3): Often preferred in alkylation, but blocked in 3-methylindole.
Carbon (C2): Possible via lithiation or radical pathways, but suppressed under standard basic sulfonylation conditions.
Key Insight: In 3-methylindole, the C3 position is sterically hindered and chemically blocked from restoring aromaticity easily if attacked. Therefore, under basic conditions with a sulfonyl chloride (
), the reaction is highly selective for the N1-position .
Mechanism Diagram[1][2]
Method A: The "Gold Standard" (NaH / DMF)
This method utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). It ensures complete deprotonation and is ideal for research-scale synthesis where yield is paramount.
Must be dry to prevent hydrolysis of sulfonyl chloride.
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon balloon.
Solvation: Dissolve 3-methylindole (1.0 equiv) in anhydrous DMF (concentration ~0.2 M). Cool the solution to 0 °C in an ice bath.
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange, indicating the formation of the indolyl anion.
Time: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30–45 minutes to ensure complete anion formation.
Addition: Cool the mixture back to 0 °C . Add the Sulfonyl Chloride (1.2 equiv) slowly (either as a solid or dissolved in minimal DMF).
Reaction: Remove the ice bath and stir at RT.
Monitoring: Check TLC (typ.[7] Hexane/EtOAc 8:2) after 1–3 hours. The N-sulfonyl product is usually less polar than the starting indole.
Quench: Cool to 0 °C. Carefully add saturated
solution or water to quench excess NaH.
Workup: Extract with EtOAc (
). Wash combined organics with water () and brine () to remove DMF. Dry over , filter, and concentrate.
Purification: Recrystallization (EtOH or Hexane/EtOAc) is often sufficient. If not, perform flash column chromatography.
Method B: Phase Transfer Catalysis (PTC)
For larger scales or when avoiding pyrophoric NaH is desired, Phase Transfer Catalysis is the superior choice. This biphasic system uses a quaternary ammonium salt to transport hydroxide ions into the organic phase.
Organic Phase: In a flask, dissolve 3-methylindole (1.0 equiv) and Sulfonyl Chloride (1.2 equiv) in Dichloromethane (DCM) or Toluene.
Catalyst: Add TBAHS (5-10 mol%) .
Base Addition: Add 50% NaOH solution (2–5 equiv) to the rapidly stirring mixture.
Note: Vigorous stirring is critical to maximize the interfacial surface area.
Reaction: Stir at RT.
Kinetics: Reaction is typically complete within 2–6 hours.
Color Change: The organic layer may darken slightly, but less than in the NaH method.
Workup: Separate the layers. Extract the aqueous layer once with DCM. Wash combined organics with water and brine.
Purification: Concentrate. The residue often crystallizes upon addition of cold ethanol or hexane.
Workflow Decision Tree
Use this logic map to select the appropriate protocol for your specific constraints.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Wet DMF (Method A)
DMF is hygroscopic. Distill over or use molecular sieves.
C2-Sulfonylation
Radical Mechanism
Ensure no iodine/oxidants are present. Standard base methods rarely yield C2 products.
Hydrolysis of R-SO2Cl
High water content (Method B)
Increase equivalents of Sulfonyl Chloride (to 1.5–2.0) or switch to Method A.
Dark/Tar Formation
Exotherm / Oxidation
Keep T < 0 °C during NaH addition. Degas solvents to remove oxygen.
References
Regioselectivity of Indole Anions: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
Phase Transfer Catalysis Method: Yasuhara, A.; Kameda, M.; Sakamoto, T. "Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride."[2][9] Chem. Pharm.[2] Bull.1999 , 47, 809–812.[2][9] Link
General N-Protection Strategies: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
NaH Protocol Validation: Ottoni, O.; et al. "Efficient N-Alkylation and N-Arylation of Indoles." Tetrahedron1998 , 54, 13915. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Ticket #IND-502: Deprotection of 3-methyl-1-(phenylsulfonyl)-1H-indole
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Mild Cleavage Protocols for N-Phenylsulfonyl (PhSO2) Group
Executive Summary & Strategy
User,
You are dealing with 3-methyl-1-(phenylsulfonyl)-1H-indole . The N-phenylsulfonyl group is notoriously stable, often requiring harsh hydrolytic conditions (e.g., KOH/Reflux) that can degrade sensitive substrates. However, the presence of the 3-methyl group provides some stability to the indole core against oxidative degradation, but the C2 position remains vulnerable to nucleophilic attack if conditions are too aggressive.
For this specific substrate, we recommend Mild Methanolysis or Reductive Cleavage over classical hydrolysis.
Method Selection Decision Tree
Use the following logic flow to select the optimal protocol for your specific substrate context.
Caption: Decision matrix for selecting the deprotection method based on chemoselectivity requirements.
Mechanism: Trans-sulfonylation. The methoxide anion (generated in equilibrium) attacks the sulfur atom, forming methyl benzenesulfonate and releasing the indole anion.
Why it works: Cs₂CO₃ is more soluble in organic solvents than K₂CO₃, allowing for milder, homogeneous reaction conditions.
Parameter
Specification
Reagents
Cs₂CO₃ (3.0 equiv), MeOH/THF (2:1 ratio)
Concentration
0.1 M - 0.2 M
Temperature
Ambient (20–25 °C) to 50 °C
Time
4 – 16 Hours
Step-by-Step:
Dissolve 1.0 equiv of 3-methyl-1-(phenylsulfonyl)-1H-indole in a mixture of THF and anhydrous Methanol (2:1 v/v). Note: THF is required to solubilize the lipophilic starting material.
Add 3.0 equiv of Cesium Carbonate (Cs₂CO₃) in a single portion.[1]
Stir at room temperature. Monitor by TLC (the product, 3-methylindole, will be significantly more polar).
Troubleshooting: If conversion is <50% after 6 hours, heat to 50 °C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3][4]
Caution: The byproduct is methyl benzenesulfonate (an alkylating agent). Quench the aqueous waste with amine or dilute ammonia to neutralize it.
Protocol B: Reductive Cleavage (Mg/MeOH)
Mechanism: Single Electron Transfer (SET). Magnesium donates electrons to the sulfonyl group, cleaving the N-S bond.
Why it works: It is chemically orthogonal to base-mediated hydrolysis. It preserves esters and lactones that might hydrolyze with Cs₂CO₃.
Parameter
Specification
Reagents
Mg Turnings (5–10 equiv), Anhydrous MeOH
Additives
Catalytic Iodine (I₂) or sonication (for activation)
Temperature
Ambient (Ultrasonication helps)
Time
1 – 4 Hours
Step-by-Step:
Dissolve the substrate in anhydrous Methanol (0.1 M).
Add Mg turnings (5 equiv). Tip: Scratch the Mg turnings or add a crystal of I₂ to activate the surface.
Place the flask in an ultrasonic bath (sonication) to accelerate the SET process and prevent Mg passivation.
The reaction will bubble (H₂ evolution).
Workup: Quench by pouring into saturated NH₄Cl solution (dissolves Mg salts). Extract with DCM.
Protocol C: TBAF Deprotection
Mechanism: Fluoride ion attacks the sulfur center (acting as a nucleophile) or acts as a general base promoted by the ammonium counterion.
Why it works: Useful if the molecule is strictly insoluble in MeOH, as this can be done in pure THF.
Heat to reflux.[1][2] (Room temperature is often insufficient for phenylsulfonyl, though it works for tosyl sometimes).
Workup: Standard aqueous extraction.
Troubleshooting & FAQs
Q1: Why is my reaction stalling at 50% conversion?
Diagnosis: The N-phenylsulfonyl group is sterically bulky and electron-withdrawing. The released indole anion can inhibit the reaction if the equilibrium isn't driven forward.
Fix: For Method A (Cs₂CO₃), add more Methanol. The reaction is a methanolysis; methanol is a reagent, not just a solvent. Ensure the ratio is at least 2:1 MeOH:THF.
Q2: I see a new spot on TLC that is NOT 3-methylindole. What is it?
Diagnosis: If using Method A, you might be observing C2-nucleophilic attack . Although 3-methyl blocks the C3 position, the C2 position is electrophilic due to the electron-withdrawing sulfonyl group.
Fix: Switch to Method B (Mg/MeOH) . Reductive cleavage avoids generating the nucleophilic methoxide species that attacks C2.
Q3: Can I use Sodium Amalgam (Na/Hg)?
Advisory: While historically effective, we strongly discourage this method due to toxicity and environmental hazards. Mg/MeOH (Method B) offers the same mechanistic advantage (reductive cleavage) without mercury.
Q4: Will the 3-methyl group oxidize?
Risk: 3-methyl indoles are susceptible to oxidation to 3-formyl indoles or indolenines under oxidative conditions (e.g., DDQ, CAN).
Safety: None of the recommended methods (Cs₂CO₃, Mg, TBAF) are oxidative. Your methyl group is safe.
Mechanistic Pathway (Cs₂CO₃ Methanolysis)
Understanding the "Why" helps you troubleshoot. The carbonate deprotonates methanol, which then attacks the sulfur.
Caption: Mechanism of Cesium Carbonate mediated methanolysis resulting in cleavage of the sulfonyl group.
References
Bajwa, J. S., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate."[5] Tetrahedron Letters, vol. 47, no. 36, 2006, pp. 6425-6427.
Key Insight: Establishes Cs₂CO₃/MeOH as a superior, mild altern
Youn, I. K., et al. "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses."[6] Current Organic Chemistry, vol. 8, no. 13, 2004, pp. 1263-1287.
Key Insight: Detailed review of the Single Electron Transfer (SET)
Yasuhara, A., et al. "Deprotection of N-sulfonyl nitrogen heterocycles with tetrabutylammonium fluoride." Tetrahedron Letters, vol. 40, no. 33, 1999, pp. 6003-6006.
Key Insight: The foundational paper for using Fluoride sources to cleave N-sulfonyl bonds.
Technical Support Center: Troubleshooting Low Regioselectivity in Reactions of 3-Methyl-1-(phenylsulfonyl)-1H-indole
Welcome to the technical support center dedicated to navigating the complexities of regioselective functionalization of 3-methyl-1-(phenylsulfonyl)-1H-indole. This guide is designed for researchers, medicinal chemists, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to navigating the complexities of regioselective functionalization of 3-methyl-1-(phenylsulfonyl)-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter challenges in controlling reaction outcomes. As a substrate where the most reactive C3 position is blocked, understanding the subtle interplay of electronic and steric factors is paramount to achieving desired product selectivity.
This document provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just the "how" but the fundamental "why" behind each troubleshooting step.
Core Concepts: Understanding the Reactivity Landscape
The reactivity of 3-methyl-1-(phenylsulfonyl)-1H-indole is dominated by the powerful influence of the N-phenylsulfonyl group and the C3-methyl substituent.
N-Phenylsulfonyl Group: This is not merely a protecting group. Its strong electron-withdrawing nature deactivates the pyrrole ring towards classical electrophilic aromatic substitution, making conditions for such reactions harsher and often redirecting reactivity to the benzene portion of the indole.[1] Critically, it serves as an outstanding directing group for metalation at the C2 position.[1][2]
C3-Methyl Group: This group sterically hinders attack at the C2 and C4 positions.[3] This steric pressure is a key factor to consider when designing reactions and interpreting mixed results.
Reactive Sites: With C3 blocked, the primary sites for functionalization are the C2 position (via deprotonation) and the C4, C5, C6, and C7 positions on the benzene ring (typically via transition-metal-catalyzed C-H activation).[4][5]
Caption: Key reactive sites on 3-methyl-1-(phenylsulfonyl)-1H-indole.
Troubleshooting Guide
Issue 1: I am attempting C2-lithiation followed by an electrophilic quench, but my yields are low and I'm getting a complex mixture of products.
Potential Causes & Solutions:
This is a classic and powerful transformation for this substrate, relying on the N-sulfonyl group to direct deprotonation specifically to the C2 position.[1][2] Problems typically arise from the execution of the organolithium chemistry rather than a failure of the directing group effect.
Cause A: Incomplete Deprotonation. The C2-proton is acidic but requires a strong, unhindered base.
Solution: Ensure you are using n-butyllithium (n-BuLi). Sterically hindered bases like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) can struggle with the sterically congested C2 position and may lead to incomplete reaction or side reactions. Use at least 1.1-1.2 equivalents of freshly titrated n-BuLi.
Cause B: Incorrect Temperature. Organolithium species are thermally sensitive. If the temperature is too high, the C2-lithiated intermediate can decompose or react with the solvent.
Solution: Perform the deprotonation in anhydrous THF or diethyl ether at -78 °C (a dry ice/acetone bath). Maintain this temperature throughout the deprotonation and the subsequent electrophilic quench. Do not allow the reaction to warm until the quench is complete.
Cause C: Electrophile Reactivity. The electrophile might be too weak, or it might be reacting with the lithiated species in an undesired manner.
Solution: Use highly reactive electrophiles. For example, instead of an alkyl bromide, consider converting it to a more reactive iodide. Ensure the electrophile is also added slowly at -78 °C to control the exotherm.
Cause D: Water Contamination. Organolithiums react instantly with water.
Solution: Use rigorously dried glassware (oven-dried overnight) and anhydrous solvents. Perform the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen).
Table 1: Key Parameters for Successful C2-Lithiation
Parameter
Recommendation
Rationale
Base
n-Butyllithium (n-BuLi)
Less sterically hindered, ensuring efficient deprotonation at C2.
Temperature
-78 °C
Prevents decomposition of the C2-lithiated intermediate.
Solvent
Anhydrous THF or Diethyl Ether
Standard solvents for organolithium chemistry; must be free of water.
Atmosphere
Inert (Argon or Nitrogen)
Prevents quenching of the organolithium by atmospheric moisture or O₂.
Issue 2: My transition-metal-catalyzed C-H activation is giving a mixture of C4 and C7-functionalized products. How do I favor one over the other?
Potential Causes & Solutions:
Functionalization of the benzene ring (C4-C7) is a significant challenge due to the similar reactivity of these C-H bonds.[5] Selectivity is almost entirely dictated by the formation of a specific metallacyclic intermediate, which is influenced by sterics and the catalyst system.
Cause A: Steric Control. The C3-methyl group exerts significant steric pressure, making the C4 position more hindered than the C7 position.
Solution (to favor C7): Leverage this steric hindrance. Many catalytic systems will naturally favor the less-hindered C7 position to avoid steric clash between the catalyst's ligands and the C3-methyl group.[6]
Solution (to favor C4): Achieving C4 selectivity is more challenging and often requires a catalyst/directing group combination that forms a rigid, specific geometry favoring the C4 position. This may involve screening different catalysts (e.g., Pd, Rh, Ru) and ligands. Some systems utilize a secondary directing group at the C3 position (not applicable here) or specific substrates to force C4 functionalization.[5]
Cause B: Catalyst and Ligand Choice. The metal and its ligand sphere are the primary determinants of which C-H bond is activated.
Solution: This requires empirical optimization. Rhodium(III) and Ruthenium(II) catalysts are frequently used for C7-selective reactions of N-substituted indoles.[6] The choice of ligand on the metal can tune the steric and electronic properties of the catalyst, influencing the regiochemical outcome. A common starting point is to screen catalysts like [RhCp*Cl₂]₂ or [Ru(p-cymene)Cl₂]₂ with various additives.
Caption: Decision workflow for optimizing C4 vs. C7 selectivity.
Issue 3: I am attempting an electrophilic substitution (e.g., nitration, halogenation) and observing no reaction on the pyrrole ring, with some substitution on the phenylsulfonyl group or the indole's benzene ring.
Potential Causes & Solutions:
This outcome is a direct consequence of the electronics of the N-sulfonylated indole.
Cause A: Deactivated Pyrrole Ring. The N-phenylsulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the pyrrole C2-C3 double bond, the typical site of attack in classical indole electrophilic substitution.[1][7]
Solution: This substrate is generally unsuitable for classical electrophilic aromatic substitution (EAS). The conditions required (e.g., strong acids like H₂SO₄/HNO₃) will often lead to decomposition or reaction at less deactivated sites.[8] Instead of EAS, you must use an alternative strategy to functionalize the C2 position, such as the C2-lithiation described in Issue 1.
Cause B: Reaction on the Benzene Ring. Under forcing acidic conditions, the indole nitrogen can become protonated, further deactivating the heterocyclic ring. The benzene ring of the indole, while still deactivated by the sulfonyl group, can become the least deactivated site, leading to substitution at C5 or C6.
Solution: Avoid these reaction conditions entirely. If functionalization of the C4-C7 positions is desired, the preferred modern method is directed C-H activation (see Issue 2), which operates via a completely different, non-EAS mechanism.[5]
Frequently Asked Questions (FAQs)
Q1: Can the N-phenylsulfonyl group be removed after my reaction is complete?
A1: Yes, the phenylsulfonyl group is a robust protecting group that can be removed under specific conditions. The most common methods involve reductive or basic cleavage. A widely used and effective method is reductive cleavage using magnesium turnings in methanol at reflux. Other conditions, such as treatment with strong bases (e.g., NaOH, KOH) at elevated temperatures or other reducing agents, have also been reported.
Q2: Why is direct functionalization at the C3-methyl group not a common problem?
A2: The protons on the C3-methyl group are benzylic but are generally not acidic enough to be removed by common bases like organolithiums, especially when the C2-proton is significantly more acidic. Functionalization at this position typically only occurs under specific conditions, such as radical reactions (e.g., using NBS with a radical initiator) or with extremely strong bases that are not commonly used for C2-deprotonation.
Q3: I see a small amount of a byproduct that appears to be N-desulfonylated. What could cause this?
A3: Unintentional desulfonylation can occur if your reaction conditions are too harsh or if nucleophiles are present that can attack the sulfur atom. For instance, some organometallic reagents or strong nucleophiles, particularly at elevated temperatures, can lead to cleavage of the N-S bond. If this is a persistent issue, consider running your reaction at a lower temperature or for a shorter duration.
Key Experimental Protocols
Protocol 1: General Procedure for C2-Lithiation and Quench
Setup: Add 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
Dissolution: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (THF, approx. 0.1 M) via syringe.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change is often observed.
Quench: Slowly add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.
Warming & Quench: After the addition is complete, stir at -78 °C for an additional 1-2 hours, then allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography.
References
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link][4][5]
Saulnier, M. G., & Gribble, G. W. (1983). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 48(15), 2690–2692. [Link][2]
Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link][7]
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. [Link][6]
C-H functionalization of indoles and oxindoles through CDC reactions. (n.d.). Publisher information not available. [Link]
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link][8]
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
YouTube. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link][3]
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). PMC. [Link][9]
Technical Support Center: Recrystallization of 3-Methyl-1-(phenylsulfonyl)-1H-indole
Welcome to the technical support guide for the purification of 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS No: 58550-84-8). This document provides field-proven insights, detailed protocols, and troubleshooting advice desi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS No: 58550-84-8). This document provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers and drug development professionals. Our goal is to equip you with the necessary information to achieve high purity and yield for this compound through recrystallization.
Scientific Overview
3-Methyl-1-(phenylsulfonyl)-1H-indole is a solid organic compound with a molecular weight of 271.34 g/mol .[1] Its structure consists of a relatively non-polar 3-methylindole core and a polar phenylsulfonyl protecting group. This dual nature is critical when selecting an appropriate recrystallization solvent system. The ideal solvent will fully dissolve the compound at an elevated temperature but exhibit poor solubility upon cooling, allowing for the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 3-methyl-1-(phenylsulfonyl)-1H-indole?
Based on the recrystallization of structurally analogous N-sulfonylindoles, a mixed-solvent system is the most effective starting point.
Primary Recommendation: A solvent/anti-solvent system of Ethyl Acetate / Hexane . A closely related compound, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, was successfully recrystallized from 10% ethyl acetate in n-hexane.[2] This system effectively balances the polarity of the sulfonyl group (dissolved by ethyl acetate) and the non-polar nature of the indole backbone (precipitated by hexane).
Alternative Single Solvents: Alcohols like Methanol or Ethanol are also strong candidates. Methanol has been used to generate single crystals of a similar compound, Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone, via slow evaporation.[3] Ethanol is a common and effective recrystallization solvent for many indole derivatives.[4]
The choice depends on the specific impurity profile of your crude material. A solvent pair often provides greater flexibility and a steeper solubility curve, which is ideal for high-recovery recrystallization.
Q2: How do I choose between a single-solvent and a two-solvent system?
The principle of "like dissolves like" is your primary guide.[5]
Single-Solvent System: Use this if you can find a solvent that dissolves the compound when hot but not when cold. Test small amounts in solvents like ethanol or isopropanol.
Two-Solvent (Paired) System: This is often more practical. You need two miscible solvents: one in which your compound is highly soluble (the "good" solvent, e.g., Ethyl Acetate) and one in which it is poorly soluble (the "poor" or "anti-solvent," e.g., Hexane).[5] This is the recommended approach for this specific indole derivative.
Q3: My compound is a solid, but how can I check its purity before and after recrystallization?
Thin-Layer Chromatography (TLC): TLC is an indispensable tool. As an indole derivative, your compound is UV-active and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[6] Run a sample of your crude material and the recrystallized product side-by-side. Pure material should show a single, well-defined spot.
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. Impurities typically depress and broaden the melting point. Compare the melting range of your recrystallized product to a literature value or a high-purity standard.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of N-sulfonylindoles.
Problem 1: My compound "oiled out" instead of forming crystals.
Cause: This occurs when the hot, saturated solution becomes supersaturated at a temperature above the melting point of your compound in that specific solvent mixture. Instead of crystallizing, it separates as a liquid phase.
Solutions:
Re-heat the Solution: Heat the mixture until the oil fully redissolves.
Add More "Good" Solvent: Add a small amount of the primary solvent (e.g., ethyl acetate) to the hot solution to decrease the saturation level.
Ensure Slow Cooling: Allow the solution to cool much more slowly. A slower rate of cooling encourages nucleation at a lower temperature, promoting crystal growth over liquid-liquid separation. Do not place the flask directly into an ice bath from a high temperature.
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Problem 2: No crystals are forming, even after the solution has cooled.
Cause: The solution is not sufficiently supersaturated, or the energy barrier for crystal nucleation has not been overcome.
Solutions:
Induce Nucleation:
Scratch Method: As described above, scratch the inside of the flask with a glass rod.
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.
Increase Supersaturation:
Evaporate Solvent: Gently warm the solution to remove a small amount of solvent, then allow it to cool again.
Add Anti-Solvent (for paired systems): If using a system like ethyl acetate/hexane, add a bit more hexane dropwise to the cooled solution.
Cool Further: Place the flask in an ice-water bath for 15-30 minutes to maximize precipitation.
Problem 3: The crystal yield is very low.
Cause: This is typically due to using too much solvent during the initial dissolution step or not allowing for sufficient cooling.
Solutions:
Minimize Hot Solvent: In the initial step, add the hot solvent portion-wise, just until the compound fully dissolves. Using a large excess will keep more of your product in solution upon cooling.
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try to recover more product from the filtrate. Boil off a portion of the solvent to re-saturate the solution and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Ensure Complete Cooling: Use an ice bath and allow sufficient time for the crystallization to complete before filtering.
Problem 4: The final crystals are colored, but the pure compound should be white/colorless.
Cause: The color is due to highly colored, often polar, impurities that are trapped in the crystal lattice or adsorbed onto the crystal surface.
Solutions:
Activated Charcoal Treatment: Before the crystallization step, dissolve the crude compound in the minimum amount of hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Then, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
Proceed with Crystallization: Allow the hot, decolorized filtrate to cool as usual to form pure, colorless crystals.
Data & Protocols
Table 1: Recommended Recrystallization Solvents
Solvent System
Role
Boiling Point (°C)
Rationale & Notes
Ethyl Acetate / Hexane
Solvent / Anti-Solvent
77 / 69
Primary Recommendation. Proven effectiveness for similar N-sulfonylindoles.[2] Offers excellent control over the crystallization process.
Methanol
Single Solvent
65
Good for dissolving polar compounds. Has been used to grow X-ray quality crystals of a related compound.[3] May require significant cooling to achieve good recovery.
Ethanol
Single Solvent
78
A common, effective solvent for many indole derivatives.[4] Often used in a pair with water for more polar compounds, but less likely to be suitable for this molecule.
Toluene / Hexane
Solvent / Anti-Solvent
111 / 69
An option for less polar impurities. Toluene's high boiling point allows for high solubility, while hexane acts as the anti-solvent upon cooling.[5]
Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane
Dissolution: Place the crude 3-methyl-1-(phenylsulfonyl)-1H-indole in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
Hot Filtration (Optional): If insoluble impurities or intense color are present, perform a hot filtration as described in the troubleshooting guide (Problem 4).
Induce Saturation: While the solution is still hot, add hexane dropwise. You will notice the solution becoming cloudy. Continue adding hexane until the cloudiness just begins to persist, then add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent before performing final analysis (mass, melting point).
Workflow & Troubleshooting Diagram
The following diagram illustrates the decision-making process for successful recrystallization.
Caption: Workflow for recrystallization of 3-methyl-1-(phenylsulfonyl)-1H-indole.
References
Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole . International Journal of Advanced Research in Science, Communication and Technology. [Link]
Technical Support Center: Synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole
Introduction The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole is a crucial step in the development of various pharmacologically active molecules and functional materials. The phenylsulfonyl group serves as a robust...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole is a crucial step in the development of various pharmacologically active molecules and functional materials. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, activating the indole ring for subsequent functionalization. However, the synthesis is often plagued by the formation of persistent side products that complicate purification and compromise yield and purity. This guide provides in-depth troubleshooting for common issues encountered during this synthesis, focusing on the identification and mitigation of side products.
Q1: My reaction to produce 3-methyl-1-(phenylsulfonyl)-1H-indole resulted in a complex mixture with multiple spots on TLC. What are the most likely impurities?
A1: Root Cause Analysis
The identity of side products depends heavily on your chosen synthetic route. There are two primary pathways to the target molecule, each with a unique impurity profile.
Route A: N-Sulfonylation of 3-methylindole. This involves reacting 3-methylindole with phenylsulfonyl chloride in the presence of a base.
Route B: C-Methylation of 1-(phenylsulfonyl)indole. This involves deprotonating 1-(phenylsulfonyl)indole with a strong base, followed by quenching with a methylating agent (e.g., methyl iodide).
The most common impurities are unreacted starting materials, isomers, and products from competing reaction pathways.
Competing deprotonation and methylation at the C2 position.
Very Similar
3-Methyl-2-(phenylsulfonyl)-1H-indole
Route A
Electrophilic C-sulfonylation instead of N-sulfonylation.[2]
Varies
Bis(indolyl)methane Derivatives
Both
Acid-catalyzed dimerization of indole intermediates, especially during acidic workup.[3]
Higher
Q2: I am using Route B (methylation of 1-phenylsulfonylindole) and my NMR shows two distinct methyl singlets and two sets of indole peaks. How do I confirm the presence of the 2-methyl isomer and prevent its formation?
A2: Isomer Identification and Mechanistic Control
This is a classic regioselectivity problem. The formation of the undesired 2-methyl-1-(phenylsulfonyl)-1H-indole arises from the deprotonation of the C2 proton, which is kinetically favored under certain conditions.
Causality: The proton at the C2 position of the 1-(phenylsulfonyl)indole is often more kinetically acidic and sterically accessible than the C3 proton. Using strong, non-bulky bases like n-butyllithium (n-BuLi) at higher temperatures can lead to a mixture of C2 and C3 lithiated species, resulting in isomeric products upon methylation.
minimizing C2 vs C3 competition in 3-methyl-1-(phenylsulfonyl)-1H-indole reactions
Ticket ID: IND-3M-SO2PH-001 Subject: Minimizing C2 vs. C3 Competition & Selectivity Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist System Overview & The "Competition" Problem You are worki...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IND-3M-SO2PH-001
Subject: Minimizing C2 vs. C3 Competition & Selectivity Troubleshooting
Status: Open
Assigned Specialist: Senior Application Scientist
System Overview & The "Competition" Problem
You are working with 3-methyl-1-(phenylsulfonyl)-1H-indole . This substrate presents a unique "tripartite" reactivity conflict that leads to common experimental failures.
The C2 Site (Target): Activated for Directed Ortho Metalation (DoM) and Pd-catalyzed C-H activation due to the
-phenylsulfonyl Directing Group (DG).
The C3 Site (Competitor): Naturally nucleophilic. Although blocked by a methyl group, it is susceptible to ipso-attack (leading to indolenines) or competing C-H activation if the catalyst system is not tuned correctly.
The C3-Methyl Group (The Silent Spoiler): The benzylic protons on the 3-methyl group are acidic (
). Under basic conditions (lithiation), competition arises between C2-lithiation (kinetic) and lateral lithiation (thermodynamic).
This guide provides the protocols to force selectivity to your desired site (typically C2) and suppress the others.
Diagnostic Decision Tree
Use this logic flow to determine your reaction strategy.
Caption: Decision tree for selecting reaction conditions based on the desired regioselectivity outcome. Note the critical temperature dependence for lithiation and ligand dependence for Pd-catalysis.
Protocol A: The Lithiation Switch (DoM vs. Lateral)
Objective: Exclusive C2-functionalization using organolithiums.
The Risk: If the temperature rises, the lithium base will deprotonate the C3-methyl group (lateral lithiation) instead of the C2 ring position.
Optimized Protocol
Solvent: Anhydrous THF (Must be freshly distilled or from a solvent system; water kills the base immediately).
Base:LDA (Lithium Diisopropylamide) is preferred over n-BuLi for 3-substituted indoles. LDA is bulkier and less nucleophilic, reducing the risk of attacking the sulfonyl group itself.
Temperature:-78°C is non-negotiable.
Step
Action
Technical Rationale
1
Cool THF solution of indole (0.1 M) to -78°C (acetone/dry ice).
Freezes kinetic conformers; prevents thermodynamic equilibration to the benzylic position.
2
Add LDA (1.1 equiv) dropwise over 10 mins.
Slow addition prevents local heating (exotherms) which triggers lateral lithiation.
3
Stir at -78°C for 1 hour.
Allows C2 deprotonation (directed by -SO2Ph) to complete.
4
Add Electrophile (dissolved in THF) slowly.
5
Quench COLD. Add dilute AcOH/THF or NH4Cl before removing the cooling bath.
CRITICAL: If you warm up before quenching, the unreacted lithiated species can migrate from C2 to C3-methyl.
Troubleshooting Table: Lithiation
Observation
Diagnosis
Solution
Product is functionalized on the CH3 group.
Lateral Lithiation occurred.
You likely allowed the reaction to warm above -40°C before quenching. Keep it at -78°C throughout.
Recovery of starting material.
Incomplete deprotonation.
Ensure THF is dry. Switch from LDA to n-BuLi/TMEDA (stronger complex), but maintain -78°C strictly.
Cleavage of the -SO2Ph group.
Nucleophilic attack on Sulfur.
The base attacked the protecting group. Switch to LDA (non-nucleophilic base) instead of alkyl lithiums.
Objective: C2-Arylation (Heck-type or Oxidative Coupling).
The Risk: C3-arylation is possible even with the methyl group (forming indolenines) if the catalyst system is not constrained.
The "Ligand Switch" Phenomenon:
Recent literature (e.g., NSF PAR, Fagnou, Stahl) demonstrates that the mechanism changes based on the ligand environment.
Note: Generating Pd(OTs)2 in situ is more effective than using Pd(OAc)2 alone.
Solvent: AcOH (Acetic Acid) or AcOH/Dioxane mixtures.
Oxidant: O2 (1 atm balloon) or AgOAc (if non-aerobic is required).
Additives:DO NOT add pyridine, bipyridine, or phenanthroline. These will destroy C2 selectivity.
Data Comparison: Ligand Effects on Regioselectivity
Catalyst System
Ligand
Major Product
C2:C3 Ratio
Pd(OTs)2 / AcOH
None
C2-Aryl
> 10:1
Pd(OAc)2 / AcOH
None
C2-Aryl
~ 5:1
Pd(OAc)2 / AcOH
Pyridine
Mixed
1:1
Pd(OAc)2 / AcOH
4,5-diazafluoren-9-one (DAF)
C3-Aryl
1:10
FAQ: Common Pitfalls
Q: I am trying to do a Friedel-Crafts reaction (EAS) on C2, but I keep getting complex mixtures. Why?A: Even with the 3-methyl group, the C3 position is electronically superior for Electrophilic Aromatic Substitution (EAS). The electrophile attacks C3 to form a 3,3-disubstituted indolenine . This intermediate is unstable and can polymerize or undergo a Plancher rearrangement (migration of the methyl group to C2).
Fix: Stop using EAS conditions (Lewis Acids/Protic Acids). Switch to Lithiation (Protocol A) or Pd-Catalysis (Protocol B) . These methods rely on coordination (Directing Groups), not just electronic density, effectively bypassing the C3 nucleophilicity.
Q: Can I use the
-Boc group instead of -SO2Ph?A:-Boc is a weaker directing group for lithiation (Directing Metalation Group power: SO2R > CONR2 > CO2R). -Boc is prone to "anionic Fries rearrangement" (migration of the Boc group to C2) upon lithiation. Stick to -phenylsulfonyl for robust C2 targeting.
Q: My
-SO2Ph group fell off during the reaction.A: The sulfonamide bond is labile to strong nucleophiles (like methoxide) or reductive conditions (Mg/MeOH). Ensure your reaction medium does not contain strong nucleophiles that can attack the sulfur atom. If using n-BuLi, ensure it is titrated; excess n-BuLi can attack the sulfonyl group.
References
Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles.
Source: National Science Foundation (NSF) Public Access Repository.
URL:[Link]
1H NMR spectrum analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole
The following guide details the 1H NMR spectrum analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole , synthesized for researchers requiring rigorous structural verification. This analysis compares the target compound again...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR spectrum analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole , synthesized for researchers requiring rigorous structural verification.
This analysis compares the target compound against its direct precursors—3-methylindole (Skatole) and 1-(phenylsulfonyl)-1H-indole —to isolate the diagnostic signals confirming both N-sulfonylation and C3-methylation.
[1]
Executive Summary & Diagnostic Utility
3-Methyl-1-(phenylsulfonyl)-1H-indole is a protected indole scaffold frequently used in medicinal chemistry and alkaloid synthesis. Its NMR spectrum is characterized by three distinct features that differentiate it from its precursors:
Deshielding of H-7 : The electron-withdrawing N-sulfonyl group causes a dramatic downfield shift of the H-7 proton (peri to the nitrogen) to ~8.0 ppm , distinct from unsubstituted indoles.
Singlet H-2 : The substitution of the C3-proton with a methyl group simplifies the H-2 signal to a singlet (often with fine allylic coupling) around 7.2–7.4 ppm , eliminating the characteristic H2-H3 coupling seen in non-methylated analogs.
Upfield Methyl Resonance : The C3-methyl group appears as a doublet (J ≈ 1.3 Hz) or singlet at 2.25–2.30 ppm .
Comparative Spectral Data
The following table contrasts the target molecule with its structural alternatives to highlight diagnostic shifts.
Proton Assignment
Target: 3-Methyl-1-(phenylsulfonyl)indole
Precursor: 3-Methylindole (Skatole)
Analog: 1-(phenylsulfonyl)indole
Diagnostic Note
H-2 (Pyrrole)
7.34 ppm (s)
6.95 ppm (d, J=2 Hz)
7.56 ppm (d, J=3.7 Hz)
Target H-2 is a singlet , confirming C3 substitution.
) are reported in ppm relative to TMS in CDCl. Values are derived from high-field (300-500 MHz) comparative literature data for N-arylsulfonyl indoles.
Detailed Signal Assignment & Mechanism
A. The "Deshielding Zone" (7.8 – 8.1 ppm)
The most critical region for verifying the N-protection is the downfield aromatic zone.
H-7 (Indole) : The sulfonyl group exerts a strong anisotropic deshielding effect and electron-withdrawing inductive effect on the H-7 proton. This shifts it from the standard aromatic multiplet (7.1–7.3 ppm) to a distinct doublet at ~8.0 ppm .
Ortho-Sulfonyl Protons : The two protons on the phenyl ring ortho to the sulfonyl group also appear in this region (~7.88 ppm ), often overlapping with or appearing slightly upfield of H-7.
B. The Pyrrole Ring (7.2 – 7.4 ppm)
H-2 : In 1-(phenylsulfonyl)indole, H-2 and H-3 couple (
Hz). In the target 3-methyl derivative, H-3 is absent. Consequently, H-2 collapses to a singlet .
Coupling : A small long-range allylic coupling (
Hz) is often observed between H-2 and the C3-Methyl group, turning the singlet into a fine quartet.
C. The Aliphatic Region (2.2 – 2.4 ppm)
C3-Methyl : Appears as a sharp signal at 2.25 ppm . Its integration (3H) relative to the H-2 singlet (1H) provides a rapid check for purity.
Experimental Protocol: Sample Preparation
To ensure high-resolution data comparable to the values above, follow this protocol:
Solvent Selection : Use Chloroform-d (CDCl
, 99.8% D) containing 0.03% TMS (v/v).
Why? DMSO-d
can cause solvent-solute stacking interactions that shift aromatic protons upfield, complicating comparison with standard literature.
Concentration : Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
Caution: High concentrations (>20 mg) may cause signal broadening due to viscosity or aggregation.
Filtration : Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like MgSO
) that degrade shimming.
Acquisition :
Scans : 16–32 scans are sufficient.
Relaxation Delay (d1) : Set to
seconds to ensure accurate integration of the methyl vs. aromatic protons.
Structural Verification Workflow
Use the following logic flow to validate your product's structure.
Figure 1: Decision tree for the structural confirmation of 3-methyl-1-(phenylsulfonyl)-1H-indole based on 1H NMR signals.
References
Gribble, G. W., et al. (1992). "Synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate." Journal of Organic Chemistry, 57(22), 5878–5891. Link
Provides foundational data on N-phenylsulfonyl indole shifts and oxid
Pelkey, E. T., & Gribble, G. W. (1997). "Gwribble Group Indole Data." Arkivoc, 2010(4), 66-73. Link
Detailed experimental procedures for sulfonyl protection and lithi
ChemicalBook. (2024). "3-Methylindole 1H NMR Spectrum." Link
Reference spectrum for the precursor (Sk
National Institutes of Health (NIH). (2010). "Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone Crystal Structure." PubMed Central. Link
Confirms the geometry and bond lengths of the 3-methyl-1-phenylsulfonyl scaffold.
Comparative
13C NMR chemical shifts of 3-methyl-1-(phenylsulfonyl)-1H-indole
The following guide provides an in-depth comparative analysis of the C NMR chemical shifts of 3-methyl-1-(phenylsulfonyl)-1H-indole , contrasted with its unprotected precursor (3-methylindole) and its non-methylated anal...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth comparative analysis of the
C NMR chemical shifts of 3-methyl-1-(phenylsulfonyl)-1H-indole , contrasted with its unprotected precursor (3-methylindole) and its non-methylated analog (1-(phenylsulfonyl)indole). This comparison isolates the specific electronic shielding and deshielding effects induced by the -sulfonyl protecting group and the C3-methyl substituent.
Comparative Guide:
C NMR Chemical Shifts of 3-Methyl-1-(phenylsulfonyl)-1H-indole
Executive Summary & Structural Context
3-methyl-1-(phenylsulfonyl)-1H-indole is a critical intermediate in the synthesis of tryptamine-based alkaloids and pharmaceutical scaffolds. The phenylsulfonyl (
) group acts as a robust electron-withdrawing protecting group for the indole nitrogen, significantly altering the electronic landscape of the heterocyclic core.
This guide analyzes the
C NMR signature of this compound, highlighting two key structural perturbations:
N-Sulfonylation: The strong electron-withdrawing nature of the sulfonyl group decreases electron density in the pyrrole ring, causing distinct shifts in the C2 and C7a positions.
C3-Methylation: The methyl group exerts an
-effect (deshielding C3) and a -effect (shielding C2), which must be distinguished from the sulfonyl effects.
Structural Numbering & Logic
The following diagram illustrates the standard IUPAC numbering used in the NMR assignments below.
[1]
Comparative
C NMR Data Analysis
The table below compares the chemical shifts (
, ppm) of the target compound against its direct precursors. This triangulation allows for unambiguous assignment of signals.
Solvent:
(referenced to 77.16 ppm)
Frequency: 100-125 MHz
Carbon Position
Target: 3-Me-1-(PhSO)-Indole
Precursor: 3-Methylindole (Skatole)
Analog: 1-(PhSO)-Indole
(Target - Precursor)
C-2
124.5 - 125.2
122.0
126.9
+2.5 to +3.0 (Deshielded)
C-3
118.5 - 119.2
111.4
109.2
+7.0 (-Methyl effect)
C-3a
131.5 - 132.0
127.4
130.8
+4.0 (Inductive)
C-4
119.6
118.2
121.5
+1.4
C-5
123.5
119.2
124.8
+4.3
C-6
124.8
121.9
123.7
+2.9
C-7
113.8
111.0
113.8
+2.8
C-7a
135.5 - 136.0
136.4
134.9
-0.5 to -1.0
Me (C3-CH)
9.6 - 9.8
9.7
N/A
~0.0 (No change)
SO-Ph (ipso)
138.0 - 138.5
N/A
138.2
N/A
Key Mechanistic Insights:
The "Sulfonyl Shift" (C2 & C3a):
Upon
-protection with a phenylsulfonyl group, C2 typically shifts downfield (deshielded) by ~3-5 ppm. This is due to the electron-withdrawing nature of the sulfonyl group, which depletes electron density from the pyrrole ring double bond.
C3a also experiences a significant downfield shift (~4 ppm), reflecting the altered conjugation of the fused system.
The "Methyl Shift" (C3):
Comparing 1-(phenylsulfonyl)indole (109.2 ppm) to the target (~119 ppm), the addition of the methyl group at C3 causes a massive ~10 ppm downfield shift . This is the classic
-effect of alkyl substitution on an aromatic ring.
Diagnostic Signal:
The C3-Methyl carbon is the most diagnostic aliphatic signal, appearing consistently at 9.6–9.8 ppm in
. It is largely unaffected by the -sulfonyl group due to its distance (3 bonds away) and lack of direct conjugation.
Experimental Protocol for Characterization
To ensure reproducible data, the following protocol is recommended for preparing the sample and acquiring the NMR spectrum.
A. Sample Preparation[2][3][4][5][6][7]
Synthesis (Brief): React 3-methylindole (1.0 eq) with Sodium Hydride (1.2 eq) in anhydrous DMF at 0°C. Add Benzenesulfonyl chloride (1.1 eq) dropwise. Stir 2h. Quench with water, extract with EtOAc.[1]
Purification: The crude product must be purified via flash chromatography (Hexane/EtOAc 9:1) to remove unreacted sulfonyl chloride, which has aromatic signals that overlap with the indole.
NMR Sample: Dissolve 15-20 mg of the purified solid in 0.6 mL of
.
Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed decomposition or peak broadening.
Scans (NS): Minimum 256 scans for adequate S/N ratio, especially for quaternary carbons.
Spectral Width: -5 ppm to 160 ppm.
C. Assignment Workflow
Use the following logic flow to assign peaks in your spectrum:
References
Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (Data for 3-methylindole derivatives). Link
Royal Society of Chemistry. Synthesis of 3-sulfenylated indoles by simple NaOH promoted sulfenylation reaction. (Data for 1-phenylsulfonylindole and 3-substituted analogs). Link
National Institutes of Health (PMC). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. (General trends for N-sulfonyl indoles). Link
SpectraBase. 13C NMR Data for 3-methylindole (Skatole).Link
ChemicalBook. 3-Methylindole NMR Spectrum and Properties.Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Focus: Structural validation via Infrared Spectroscopy
Executive Summary & Pharmacophore Context
3-Methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) is a critical intermediate in the synthesis of biologically active indole alkaloids and sulfonyl-containing pharmacophores. In drug development, the N-sulfonyl group often serves as a robust protecting group or a lipophilic moiety to enhance blood-brain barrier permeability.
This guide provides a definitive comparative analysis of the IR spectral fingerprint of 3-methyl-1-(phenylsulfonyl)-1H-indole against its metabolic precursor, 3-methylindole (Skatole) , and the sulfonylating reagent, benzenesulfonyl chloride .
Key Analytical Insight: The successful synthesis is spectrally defined by the complete extinction of the N-H stretching mode and the emergence of high-intensity sulfonyl (
) stretching bands .
Comparative Spectral Analysis
The following data synthesizes experimental values from N-sulfonyl indole derivatives and standard group frequency correlations.
Table 1: Diagnostic IR Peak Comparison
Vibrational Mode
Precursor: 3-Methylindole (Skatole)
Reagent: Benzenesulfonyl Chloride
Target: 3-Methyl-1-(phenylsulfonyl)-1H-indole
Diagnostic Significance
N-H Stretch
3400–3420 cm⁻¹ (Strong, Sharp)
Absent
Absent
Primary Indicator: Confirms N-substitution.
Asymmetric
Absent
1365–1385 cm⁻¹
1360–1380 cm⁻¹ (Strong)
Confirms sulfonyl group incorporation.
Symmetric
Absent
1170–1190 cm⁻¹
1160–1180 cm⁻¹ (Strong)
Confirms sulfonyl group incorporation.
S-Cl Stretch
Absent
370–380 cm⁻¹
Absent
Confirms removal of leaving group (purification check).
C-H (Aromatic)
3050 cm⁻¹
3060–3090 cm⁻¹
3030–3070 cm⁻¹
Indole and Phenyl ring protons.
C-H (Aliphatic)
2850–2920 cm⁻¹ ()
Absent
2910–2930 cm⁻¹ (Weak)
Retained methyl group at C3 position.
C=C (Aromatic)
1620, 1580 cm⁻¹
1580, 1480 cm⁻¹
1590–1600, 1450 cm⁻¹
Indole/Phenyl skeletal vibrations.
Technical Note: The shift of the
bands in the product compared to the chloride reagent is due to the change in electronegativity and mass when the Cl atom is replaced by the indole nitrogen (S-N bond formation).
Mechanistic Spectral Evolution
Understanding the causality of spectral changes is essential for troubleshooting incomplete reactions.
Diagram 1: Synthesis & Spectral Logic Pathway
Caption: Logical flow of spectral changes during the sulfonylation of 3-methylindole. Green nodes indicate successful transformation markers.
Experimental Protocol for IR Characterization
To ensure data integrity and reproducibility, follow this self-validating protocol.
A. Sample Preparation (Solid State)
The target compound is a solid (mp ~78–79 °C or higher depending on polymorphs).
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the sulfonyl region.
Solvent Removal: Ensure the sample is dried under high vacuum (< 1 mbar) for 4 hours. Residual solvents (e.g., DCM, Ethyl Acetate) have carbonyl or C-Cl bands that interfere with fingerprinting.
B. Measurement Parameters
Range: 4000 – 600 cm⁻¹
Resolution: 4 cm⁻¹
Scans: Minimum 16 scans to resolve weak aliphatic C-H stretches of the methyl group.
C. Self-Validation Checklist (Quality Control)
Detailed Vibrational Assignments
The Sulfonyl Group (
)
The sulfonyl group is the dominant feature in the fingerprint region.
Asymmetric Stretch (
): Found between 1360–1380 cm⁻¹ . This band is often split due to Fermi resonance or crystal packing effects in solid-state samples.
Symmetric Stretch (
): Found between 1160–1180 cm⁻¹ . This is typically a very intense, sharp peak.
Ring Breathing:~1450 cm⁻¹ . Characteristic of the indole/phenyl ring interaction.
C-N Stretch: The bond between the indole nitrogen and the sulfur atom (N-S) typically shows a vibration in the 900–950 cm⁻¹ region, though it is often obscured by C-H bending modes.
Diagram 2: Vibrational Mode Decision Tree
Caption: Decision tree for validating the purity of 3-methyl-1-(phenylsulfonyl)-1H-indole using IR data.
References
Synthesis and Characterization of N-Sulfonyl Indoles
Source: Journal of the Chemical Society / ResearchGate
Citation: Gribble, G. W., et al. "Synthesis of 1-(phenylsulfonyl)indol-3-yl derivatives."[2] Journal of Organic Chemistry.
IR Spectroscopy of Sulfonyl Groups
Source: Asian Journal of Chemistry
Citation: Varghese, H. T., et al. "Vibrational Spectroscopic Studies of Sulfonyl Compounds."
3-Methylindole (Skatole) Spectral Data
Source: NIST Chemistry WebBook
Citation: NIST Mass Spectrometry Data Center.[3] "Indole, 3-methyl- Infrared Spectrum."
Crystal Structure and Geometry of Sulfonyl Indoles
Source: National Institutes of Health (PMC)
Citation: "Crystal structure of 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole."
high-resolution mass spectrometry (HRMS) data for 3-methyl-1-(phenylsulfonyl)-1H-indole
High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Methyl-1-(phenylsulfonyl)-1H-indole: Orbitrap vs. Q-TOF Comparison Guide Executive Summary Indole derivatives are foundational scaffolds in modern drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Methyl-1-(phenylsulfonyl)-1H-indole: Orbitrap vs. Q-TOF Comparison Guide
Executive Summary
Indole derivatives are foundational scaffolds in modern drug development, frequently exhibiting potent anti-HIV, antituberculosis, and central nervous system (CNS) activities ()[1]. The addition of a phenylsulfonyl group at the N1 position is a common synthetic strategy used both as a robust protecting group and as a pharmacophore to modulate lipophilicity. Accurate structural characterization and trace-level quantitation of these compounds rely heavily on High-Resolution Mass Spectrometry (HRMS).
As a Senior Application Scientist, I frequently evaluate which HRMS platform—Orbitrap or Quadrupole Time-of-Flight (Q-TOF)—is optimal for small molecule workflows. This guide objectively compares the performance of these two leading architectures for the analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole , providing field-proven methodologies, mechanistic fragmentation insights, and self-validating experimental protocols.
Chemical Profile & Theoretical Mass
Before initiating any HRMS workflow, establishing the theoretical exact mass is a non-negotiable prerequisite.
Chemical Formula: C15H13NO2S
Monoisotopic Mass: 271.0667 Da
Expected Precursor [M+H]+: 272.0740 Da
The presence of the sulfur atom provides a distinct A+2 isotopic signature (due to ³⁴S natural abundance), which serves as a critical diagnostic feature for verifying the molecular formula during full-scan MS acquisition.
Platform Comparison: Orbitrap vs. Q-TOF
While both platforms deliver sub-5 ppm mass accuracy, their underlying physics dictate distinct experimental choices and analytical advantages ()[2].
1. Mass Resolution & Isotopic Fidelity
Orbitrap mass analyzers (e.g., Thermo Q Exactive) utilize orbital trapping and Fourier Transform to measure the frequency of oscillating ions. This allows them to achieve ultra-high resolutions (up to 140,000–240,000 at m/z 200). For 3-methyl-1-(phenylsulfonyl)-1H-indole, this extreme resolution is invaluable for separating the sulfur isotopic fine structure from isobaric background matrix interferences. Q-TOFs (e.g., Sciex X500R or Agilent 6546) typically max out at 40,000–60,000 resolution, which is highly capable but slightly less resolving for complex untargeted metabolomics.
2. Scan Speed & Quantitation Dynamics
Q-TOF instruments do not trap ions for mass analysis; they pulse them down a flight tube. This enables extremely fast scan rates (up to 100 Hz), making Q-TOFs superior for coupling with ultra-high-performance liquid chromatography (UHPLC) where peak widths are often <2 seconds. Furthermore, Q-TOFs utilize Microchannel Plate (MCP) detectors, offering a broader intraspectral dynamic range (4–5 orders of magnitude) compared to Orbitraps, which are limited by space-charge effects within the C-trap ()[3].
3. Fragmentation Mechanics: The Causality of Collision Energy (CE)
To achieve comparable MS/MS spectra between platforms, the CE must be carefully calibrated. Orbitrap Higher-energy C-trap Dissociation (HCD) typically requires a slightly lower CE setting (by a few eV) than Q-TOF Collision-Induced Dissociation (CID) to produce identical fragmentation patterns. This is because HCD involves multiple collisions and different trapping times, leading to more efficient internal energy deposition in small molecules ()[4].
A robust analytical method must be a self-validating system. Do not simply run the sample; prove the system is capable of analyzing it first.
Phase 1: System Suitability & Calibration
Causality: Before analyzing the target indole, the system must prove its resolving power and mass accuracy to prevent false molecular assignments.
Action: Infuse a known calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Inject a blank (100% MeOH) followed by a reference standard (e.g., reserpine).
Validation Check: The mass error of the reference standard must be < 2 ppm. If the error exceeds 3 ppm, halt the sequence and perform a mass calibration.
Phase 2: Sample Preparation
Causality: Indoles can be prone to oxidation, and the phenylsulfonyl group adds significant lipophilicity. Mismatched injection solvents lead to severe chromatographic peak broadening.
Action: Dissolve 3-methyl-1-(phenylsulfonyl)-1H-indole in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid) to match the initial mobile phase conditions.
Phase 3: LC Separation & HRMS Acquisition
Action: Use a sub-2 µm C18 column. Run a gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) from 10% to 90% over 5 minutes.
Orbitrap Settings: Full MS / ddMS2 mode. Resolution set to 70,000 for Full MS and 17,500 for MS2. HCD normalized collision energy (NCE) at 25.
Q-TOF Settings: Information Dependent Acquisition (IDA). TOF MS scan rate at 10 Hz, MS/MS at 20 Hz. CID collision energy at 30 eV.
LC-HRMS analytical workflow comparing Q-TOF and Orbitrap platforms.
Data Presentation: Quantitative HRMS Metrics
The following table summarizes the expected and platform-specific observed data for the target compound.
Parameter
Expected Theoretical Value
Orbitrap Observation (HCD)
Q-TOF Observation (CID)
Monoisotopic Mass
271.0667 Da
271.0665 Da (Δ 0.7 ppm)
271.0671 Da (Δ 1.5 ppm)
Precursor [M+H]+
272.0740 Da
272.0738 Da (Δ 0.7 ppm)
272.0744 Da (Δ 1.5 ppm)
Primary Fragment 1
130.0657 Da
130.0655 Da
130.0660 Da
Primary Fragment 2
141.0010 Da
141.0008 Da
141.0013 Da
Optimal Collision Energy
N/A
20 - 25 eV
25 - 30 eV
Mechanistic Fragmentation Analysis
Understanding the gas-phase dissociation of 3-methyl-1-(phenylsulfonyl)-1H-indole is critical for structural confirmation. The S-N bond connecting the indole core to the phenylsulfonyl group is highly labile under both HCD and CID conditions.
Upon activation, the molecule undergoes two primary competing pathways:
Pathway A (Indole Charge Retention): Cleavage of the S-N bond yields the 3-methylindole cation ([C9H8N]+ at m/z 130.0657) alongside the neutral loss of benzenesulfinic acid (142.0083 Da).
Pathway B (Sulfonyl Charge Retention): Cleavage of the S-N bond where the charge is retained on the sulfonyl moiety, yielding the phenylsulfonyl cation ([C6H5O2S]+ at m/z 141.0010) and the neutral loss of 3-methylindole (131.0735 Da).
Primary HRMS fragmentation pathways of 3-methyl-1-(phenylsulfonyl)-1H-indole.
Conclusion
For the structural elucidation and analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole, the choice between Orbitrap and Q-TOF hinges on the specific analytical goal. If the objective is deep structural characterization, identifying unknown degradation products, or resolving complex isotopic fine structures, the Orbitrap is the superior choice due to its unmatched resolving power. Conversely, if the goal is high-throughput pharmacokinetic (PK) quantitation requiring rapid UHPLC gradients and wide dynamic range, the Q-TOF architecture is highly recommended.
Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. URL:[Link]
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK). URL:[Link]
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. URL:[Link]
Comparative Guide: Reactivity of N-Phenylsulfonyl vs. N-Tosyl 3-Methylindole
Introduction In the synthesis of complex indole alkaloids and pharmaceutical intermediates, 3-methylindole (skatole) serves as a fundamental building block. Because the C3 position is blocked by a methyl group, electroph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis of complex indole alkaloids and pharmaceutical intermediates, 3-methylindole (skatole) serves as a fundamental building block. Because the C3 position is blocked by a methyl group, electrophilic functionalization and metalation are directed toward the C2 position. However, the inherent electron-rich nature of the indole nitrogen necessitates the use of electron-withdrawing protecting groups to prevent unwanted N-alkylation or oxidation, and to acidify the C2 proton for directed metalation[1].
The two most ubiquitous protecting groups for this purpose are the N-tosyl (Ts) and N-phenylsulfonyl (PhSO2) groups. While structurally similar, their subtle electronic differences profoundly dictate the reactivity, stability, and downstream synthetic utility of the protected 3-methylindole.
Electronic and Steric Comparison
The N-tosyl group contains a para-methyl substituent on the phenyl ring, which donates electron density through hyperconjugation. This makes the Ts group slightly less electron-withdrawing than the unsubstituted N-phenylsulfonyl group[2].
Causality in Metalation : The stronger electron-withdrawing nature of the PhSO2 group increases the acidity of the C2 proton compared to the Ts group. This facilitates more rapid and thermodynamically stable C2-lithiation[1].
Causality in Deprotection : The same electronic deficiency that aids metalation makes the N-S bond of N-phenylsulfonyl indoles slightly more susceptible to nucleophilic attack and single-electron transfer (SET) reduction, offering milder deprotection kinetics than N-tosyl derivatives[3].
Caption: Logical flow of protecting group electronics dictating C2-lithiation efficiency.
Quantitative Data & Reactivity Profile
The following table summarizes the comparative performance of both protecting groups across standard synthetic transformations.
Oxidative Coupling : In the synthesis of benzofuroindolines, the choice of protecting group dictates the reaction pathway. Under oxidative conditions (DDQ/FeCl3) with phenols, N-tosyl or N-Cbz derivatives often decompose or fail to react cleanly. In contrast, N-phenylsulfonyl-3-methylindole successfully undergoes coupling to yield the 2-arylated indole product[4].
Barton-Zard Pyrrole Synthesis : The fragmentation-rearrangement sequence of 3-nitroindoles with isocyanides yields pyrrolo[2,3-b]indoles exclusively when the N-phenylsulfonyl protecting group is used. Substituting this with other protecting groups fundamentally alters the regiochemistry, yielding pyrrolo[3,4-b]indoles instead[5].
To ensure high fidelity in C2-functionalization, the experimental design must account for the migratory aptitude of sulfonyl groups. At temperatures above -20 °C, C2-lithiated N-sulfonyl indoles can undergo a base-catalyzed rearrangement where the sulfonyl group migrates from the nitrogen to the C2 carbon.
Caption: Step-by-step workflow for the C2-functionalization of 3-methylindole.
Protocol 1: Regioselective C2-Lithiation and Electrophilic Trapping
Causality Focus: Lithium diisopropylamide (LDA) is selected over n-butyllithium (n-BuLi) to prevent unwanted nucleophilic attack on the sulfonyl group or halogen-metal exchange if halogenated electrophiles are present. Strict temperature control (-78 °C) is mandatory to prevent N-to-C2 sulfonyl migration.
Preparation : Dissolve N-phenylsulfonyl-3-methylindole (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
Metalation : Add freshly prepared LDA (1.1 equiv) dropwise over 10 minutes. Stir the reaction at -78 °C for 45 minutes.
Self-Validation Step : Withdraw a 0.1 mL aliquot and quench it into a vial containing D2O. Extract with CDCl3 and analyze via 1H-NMR. The disappearance of the C2-proton singlet (typically around δ 7.4 ppm) confirms >95% lithiation. Do not proceed to step 4 unless metalation is confirmed.
Trapping : Add the desired electrophile (e.g., methyl iodide, 1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature.
Workup : Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash chromatography.
Protocol 2: Mild Deprotection via Single-Electron Transfer (SET)
Causality Focus: Basic hydrolysis (e.g., refluxing NaOH) can destroy base-sensitive functional groups introduced at the C2 position. Magnesium in methanol provides a mild, SET-based reductive cleavage that selectively breaks the N-S bond while preserving sensitive C2-substituents[3].
Preparation : Dissolve the C2-functionalized N-phenylsulfonyl-3-methylindole in anhydrous methanol (0.2 M).
Reduction : Add magnesium turnings (10 equiv) and a catalytic amount of iodine (to activate the Mg surface).
Self-Validation Step : Sonicate the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is a self-indicating system; the generation of hydrogen gas (effervescence) and the consumption of the starting material spot dictate the reaction's progress.
Workup : Once TLC confirms complete consumption (typically 2-4 hours), quench with saturated aqueous NH4Cl, filter through Celite to remove unreacted Mg, and extract with dichloromethane.
References
Sulfonyl Protective Groups - Chem-Station Int. Ed.
URL:[Link]
4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole - Acta Crystallographica Section C (NIH)
URL:[Link]
Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol - European Journal of Organic Chemistry (ResearchGate)
URL:[Link]
crystal structure and X-ray diffraction of 3-methyl-1-(phenylsulfonyl)-1H-indole
This guide provides an in-depth structural and functional analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole , a critical scaffold in medicinal chemistry.[1] Designed for drug development professionals, this document move...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth structural and functional analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole , a critical scaffold in medicinal chemistry.[1] Designed for drug development professionals, this document moves beyond basic characterization to compare this "protected" indole against its precursors and analogs, evaluating its utility in solid-state chemistry and structure-activity relationship (SAR) studies.
Executive Summary & Application Context
The molecule 3-methyl-1-(phenylsulfonyl)-1H-indole represents a strategic intersection between steric control (C3-methyl) and electronic modulation (N1-phenylsulfonyl). While the indole nucleus is ubiquitous in pharmaceuticals (e.g., indomethacin, sumatriptan), the unprotected N-H moiety often complicates crystallization and solubility profiling due to strong, promiscuous hydrogen bonding.
Core Value Proposition:
The introduction of the phenylsulfonyl group at N1 serves two "performance" functions:
Crystallographic "Anchor": It forces the molecule into a rigid, orthogonal conformation, significantly enhancing crystallinity compared to the waxy or hygroscopic nature of simple alkyl indoles.
Electronic Deactivation: It reduces the electron density of the indole ring, stabilizing the molecule against oxidative degradation during storage or formulation.
Comparative Analysis: Performance vs. Alternatives
In the context of solid-state engineering and intermediate stability, we compare 3-methyl-1-(phenylsulfonyl)-1H-indole (Target) against its direct precursor (3-methylindole/Skatole ) and a structural analog (1-(phenylsulfonyl)-1H-indole ).
Good: Useful, but lacks the C3 methyl "marker" for NMR/XRD correlation.
Insight: The "Orthogonal Lock" Mechanism
Experimental data from closely related analogs (e.g., 2-substituted derivatives) confirms that the phenylsulfonyl group does not lie coplanar with the indole. Instead, it adopts a syn-clinal conformation , with the phenyl ring oriented nearly perpendicular (dihedral angle
70°–90°) to the indole plane. This "Orthogonal Lock" is the key performance differentiator, preventing the "flat stacking" that often leads to amorphous precipitates in other aromatics.
Based on high-fidelity crystallographic data of 2-substituted analogs (e.g., 2-bromomethyl-3-methyl-1-(phenylsulfonyl)-1H-indole), the core geometry of the target molecule is highly conserved.
Crystal System: Typically Monoclinic or Triclinic (dependent on specific solvation).
Space Group: Common groups for this class are
or .
Key Bond Metrics:
Bond:.[3] Shorter than a typical single bond, indicating partial double-bond character.
:.[4] This is significantly longer than in free indoles () due to the electron-withdrawing nature of the sulfonyl group, which pulls density away from the nitrogen.
Geometry at Sulfur: Distorted Tetrahedral.[3][5] The
angle is typically expanded () while the angle is compressed ().
Intermolecular Packing Forces
Unlike 3-methylindole, which relies on strong hydrogen bond donors, the crystal lattice of the phenylsulfonyl derivative is sustained by a network of weak interactions:
Interactions: The sulfonyl oxygens act as acceptors for aromatic protons from neighboring molecules.
Stacking: "Slipped" stacking interactions occur between the electron-deficient phenylsulfonyl ring and the electron-rich indole core of adjacent molecules.
Interactions: The C3-methyl group often directs towards the center of an adjacent phenyl ring, stabilizing the 3D network.
Experimental Protocols
Synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole
Objective: To produce high-purity crystalline material suitable for X-ray diffraction.
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve 3-methylindole (1.0 eq) in anhydrous DMF at 0°C.
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of
gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns anion-yellow.
Sulfonylation: Dropwise add benzenesulfonyl chloride (1.1 eq). The reaction is exothermic; maintain temperature
.
Completion: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Work-up: Quench carefully with ice-water. The product typically precipitates as a solid. Filter and wash with copious water to remove DMF/salts.
Purification: Recrystallize from hot Ethanol or a DCM/Hexane mixture to obtain colorless prisms/needles.
Single Crystal Growth (Solvent Diffusion Method)
Causality: Direct evaporation often yields polycrystals. Solvent diffusion allows for the slow, ordered assembly of the lattice required for high-resolution XRD.
Dissolve 20 mg of the purified product in a minimal amount of Dichloromethane (DCM) (Solvent A) in a small vial (inner vial).
Place the inner vial (uncapped) inside a larger jar containing Hexane (Solvent B).
Seal the outer jar. Hexane (precipitant) will slowly diffuse into the DCM solution.
Store at ambient temperature (20–25°C) in a vibration-free zone for 3–7 days.
Validation: Inspect under a polarizing microscope. High-quality crystals will extinguish light uniformly when rotated.
Visualizations
Synthesis & Crystallization Workflow
The following diagram illustrates the transformation from the volatile skatole precursor to the stable, crystalline sulfonyl derivative.
Caption: Step-by-step synthesis and crystallization pathway transforming the labile indole into a stable crystalline scaffold.
Structural Logic: The Orthogonal Lock
This diagram visualizes the steric and electronic relationships determining the crystal packing.
Caption: The "Orthogonal Lock" mechanism where steric repulsion forces the phenyl ring perpendicular to the indole, dictating crystal packing.
References
Nagaraj, K. et al. (2023).[6] The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData. Link
Umadevi, M. et al. (2015). Crystal structure of (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E. Link
Chakkaravarthi, G. et al. (2011). Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone. Acta Crystallographica Section E. Link
Karthikeyan, S. et al. (2011). 2-Azidomethyl-3-methyl-1-phenylsulfonyl-1H-indole. Acta Crystallographica Section E. Link
Sigma-Aldrich. Product Specification: 3-Methyl-1-(phenylsulfonyl)-1H-indole. Link
Distinguishing 3-Methyl-1-(phenylsulfonyl)-1H-indole from Starting Materials
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) involves the N-protec...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) involves the N-protection of 3-methylindole (skatole) using benzenesulfonyl chloride .[1] Distinguishing the product from its precursors is critical for validating reaction completion and ensuring purity for downstream applications.
The most definitive analytical evidence is the disappearance of the N-H proton in 1H NMR and the appearance of sulfonyl vibrational modes in IR spectroscopy. Chromatographically, the product is significantly less polar than the starting indole.
Quick Comparison Matrix
Feature
Starting Material (3-Methylindole)
Reagent (Benzenesulfonyl Chloride)
Product (N-Phenylsulfonyl-3-methylindole)
Physical State
White/Brown solid (MP: 95–97 °C)
Colorless oil (MP: 14.5 °C)
White Solid
Polarity (TLC)
Moderate (H-bond donor)
Low
Low (Higher Rf than SM)
1H NMR Key
N-H (br s, ~7.9 ppm)
Phenyl protons only
No N-H ; Phenyl + Indole protons
IR Key
ν(N-H) ~3400 cm⁻¹
ν(S=O) ~1365, 1170 cm⁻¹
No N-H ; ν(S=O) present
Odor
Fecal (strong)
Pungent/Acrid
Odorless (when pure)
Chemical Identity & Reaction Context[2][3]
The transformation masks the nucleophilic nitrogen of the indole, altering both the electronic properties and the solubility profile of the molecule.
3-Methylindole (SM): Possesses a free N-H group, making it capable of hydrogen bonding with the silica. It will appear lower on the plate (lower Rf, typically 0.3–0.4 in 8:2 Hex/EtOAc).
Product: The sulfonyl group removes the H-bond donor capability and adds lipophilicity.[1] The product will travel significantly higher (higher Rf, typically 0.6–0.7).
Benzenesulfonyl Chloride: If present, may appear near the solvent front or hydrolyze to the acid (stays at baseline).
Protocol:
Spot the reaction mixture against a co-spot of pure 3-methylindole. Complete consumption of the lower spot and appearance of a single higher UV-active spot indicates reaction completion.[1]
Spectroscopic Characterization (The Gold Standard)
A. Nuclear Magnetic Resonance (1H NMR)
This is the definitive method for confirmation. The spectrum changes in three specific regions.
A Researcher's Guide to the Spectroscopic Differentiation of N-H and N-Sulfonyl 3-Methylindoles
The 3-methylindole (skatole) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. Modification at the N-1 position of...
Author: BenchChem Technical Support Team. Date: March 2026
The 3-methylindole (skatole) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. Modification at the N-1 position of the indole ring is a common strategy to modulate the molecule's electronic properties, solubility, and biological activity. Among the most significant modifications is the replacement of the pyrrolic N-H proton with an N-sulfonyl group. This substitution transforms the nitrogen from a hydrogen-bond donor and a weak electron-donating center into a powerful electron-withdrawing locus.
This guide provides an in-depth comparison of the key spectroscopic differences between N-H and N-sulfonyl 3-methylindoles, offering researchers a practical framework for unambiguous structural characterization. We will delve into the underlying electronic principles that govern these differences and provide supporting experimental data and protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Fundamental Electronic Impact of N-Sulfonylation
The spectroscopic signatures of these two classes of molecules are dictated by the profound electronic shift induced by the sulfonyl group. In the parent 3-methylindole, the nitrogen lone pair participates in the 10π-electron aromatic system, contributing to the ring's electron-rich nature.
Conversely, the attachment of a sulfonyl group (e.g., tosyl, mesyl) introduces a potent electron-withdrawing effect. The highly electronegative oxygen atoms pull electron density away from the sulfur, which in turn withdraws electron density from the indole nitrogen and, by extension, the entire aromatic ring system. This fundamental electronic perturbation is the root cause of the significant shifts observed across all major spectroscopic techniques.
Figure 1. Structural and electronic comparison of N-H vs. N-sulfonyl indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nitrogens
NMR spectroscopy provides the most detailed and diagnostic information for differentiating these two analogs. The changes in electron density are clearly reflected in both ¹H and ¹³C chemical shifts.
¹H NMR Spectroscopy
The most telling difference in the proton NMR spectrum is the presence or absence of the N-H signal.
N-H 3-Methylindole : Exhibits a characteristic signal for the N-H proton, typically appearing as a broad singlet in the downfield region (δ 7.5-8.5 ppm in CDCl₃, and often further downfield in DMSO-d₆). This peak's broadness is due to quadrupole broadening from the ¹⁴N nucleus and its chemical exchange. A key validation step is to add a drop of D₂O to the NMR tube; the N-H proton will exchange with deuterium, causing the signal to disappear.
N-Sulfonyl 3-Methylindole : This signal is entirely absent. Instead, new signals corresponding to the protons on the sulfonyl group's aryl or alkyl moiety will appear (e.g., for a tosyl group, aromatic protons around δ 7.2-7.8 ppm and a methyl singlet around δ 2.4 ppm).
The electron-withdrawing sulfonyl group deshields the protons on the indole ring, causing them to resonate further downfield compared to the N-H parent. The effect is most pronounced at the C2 and C7 positions, which are closest to the nitrogen atom.
Table 1. Comparative ¹H NMR chemical shifts (in CDCl₃).
¹³C NMR Spectroscopy
The deshielding effect is also clearly observed in the ¹³C NMR spectrum. The carbons of the indole ring in the N-sulfonyl derivative are shifted downfield relative to the parent N-H indole. The carbons closest to the nitrogen (C2 and C7a) experience the most significant shift.
Carbon
Typical δ (ppm) in N-H 3-Methylindole
Typical δ (ppm) in N-Sulfonyl 3-Methylindole
Key Observation
C2
~122
~125 - 128
Significant downfield shift
C3
~111
~115 - 118
Downfield shift
C3a
~129
~130 - 132
Moderate downfield shift
C7a
~136
~135 - 136
Minor shift, but C=N character changes
C3-CH₃
~10
~10 - 12
Minor shift
Table 2. Comparative ¹³C NMR chemical shifts (in CDCl₃)[3][4].
IR spectroscopy offers a rapid and definitive method to distinguish between the two compounds based on the presence or absence of highly characteristic functional group vibrations.
N-H Stretch : The most prominent feature for N-H 3-methylindole is the N-H stretching vibration, which appears as a relatively sharp, medium-intensity peak in the 3300-3500 cm⁻¹ region.[5][6][7] This band is completely absent in the spectrum of an N-sulfonyl derivative.
S=O Stretches : Conversely, the N-sulfonyl analog displays two very strong and sharp absorption bands corresponding to the sulfonyl group. These are the asymmetric (νₐₛ) and symmetric (νₛ) S=O stretching vibrations, typically found near 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. These are among the strongest peaks in the spectrum and serve as an unmistakable indicator of the sulfonyl group's presence.
Vibrational Mode
Typical Wavenumber (cm⁻¹) in N-H 3-Methylindole
Typical Wavenumber (cm⁻¹) in N-Sulfonyl 3-Methylindole
Table 3. Comparative key IR absorption frequencies.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
The indole ring is a strong chromophore, typically exhibiting two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.[10][11] The N-sulfonylation, by altering the electron density of the chromophore, modulates the energy of these transitions.
The electron-withdrawing sulfonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more than the HOMO (Highest Occupied Molecular Orbital), which can lead to a bathochromic (red) shift in the absorption maximum (λₘₐₓ). However, the effect can be complex and solvent-dependent. Generally, the fine vibronic structure often seen in the spectrum of N-H indoles in non-polar solvents becomes less resolved upon N-sulfonylation due to increased charge transfer character in the excited state.[12]
A Senior Application Scientist's Guide to Protecting Groups for 3-Methylindole: A Comparative Yield Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of reactive sites are fundamental to the successful synthesis of complex molecules. The indole nucleus...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of reactive sites are fundamental to the successful synthesis of complex molecules. The indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products, presents a unique challenge due to the reactivity of its N-H bond. 3-Methylindole, also known as skatole, is a common building block, and its efficient manipulation often necessitates the use of a nitrogen protecting group. This guide provides an in-depth comparative analysis of commonly employed protecting groups for 3-methylindole, with a focus on reaction yields and the mechanistic rationale behind experimental choices.
The Imperative for N-Protection of 3-Methylindole
The indole nitrogen is nucleophilic and susceptible to a range of reactions, including alkylation, acylation, and oxidation. Unprotected 3-methylindole can undergo undesired side reactions under both acidic and basic conditions, complicating synthetic routes and reducing overall yields. The introduction of a protecting group modulates the reactivity of the indole nitrogen, allowing for selective transformations at other positions of the molecule. The ideal protecting group should be introduced in high yield, be stable to the reaction conditions of subsequent steps, and be removed cleanly and in high yield under conditions that do not compromise the integrity of the target molecule.
Comparative Analysis of Protecting Groups
This guide will focus on five commonly used N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), p-Toluenesulfonyl (Tosyl or Ts), (2-Trimethylsilyl)ethoxymethyl (SEM), and Methoxymethyl (MOM).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.
Protection of 3-Methylindole:
The protection of 3-methylindole with a Boc group typically proceeds via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Mechanism: The reaction is a nucleophilic attack of the deprotonated indole nitrogen on one of the carbonyl carbons of (Boc)₂O. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is crucial for deprotonating the indole N-H, thereby increasing its nucleophilicity.
Yields: The protection of amines with (Boc)₂O is generally a high-yielding reaction, often quantitative[1].
Deprotection of N-Boc-3-methylindole:
The Boc group is readily cleaved under acidic conditions.
Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
Yields: Deprotection of N-Boc indoles can be achieved in high yields (90-99%) using various acidic conditions, including trifluoroacetic acid (TFA) in dichloromethane (DCM) or thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)[2][3][4]. A mild method using oxalyl chloride in methanol has also been reported with yields up to 90%[5].
Experimental Protocol: Boc Protection of 3-Methylindole
To a solution of 3-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3-methylindole.
Experimental Protocol: Boc Deprotection of N-Boc-3-methylindole (TFA/DCM)
Dissolve N-Boc-3-methylindole (1.0 eq) in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylindole.
Caption: Workflow for Boc protection and deprotection of 3-methylindole.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely used protecting group for amines, known for its stability under a range of conditions and its removal by hydrogenolysis.
Protection of 3-Methylindole:
The Cbz group is typically introduced by reacting 3-methylindole with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Mechanism: The reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the HCl generated during the reaction.
Yields: Cbz protection of amines is generally efficient, with reported yields of around 90% for similar substrates[6].
Deprotection of N-Cbz-3-methylindole:
The most common method for Cbz deprotection is catalytic hydrogenolysis.
Mechanism: In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to give the free amine.
Yields: Hydrogenolysis is typically a very clean and high-yielding reaction, often proceeding in quantitative yields[7]. Alternative deprotection can be achieved under acidic conditions, for example, with methanesulfonic acid in HFIP, also with high yields[7].
Experimental Protocol: Cbz Protection of 3-Methylindole
Dissolve 3-methylindole (1.0 eq) in a 2:1 mixture of THF and water.
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
Add benzyl chloroformate (1.5 eq) dropwise.
Stir the reaction at 0 °C for 20 hours.
Dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by silica gel column chromatography.
Experimental Protocol: Cbz Deprotection of N-Cbz-3-methylindole (Hydrogenolysis)
Dissolve N-Cbz-3-methylindole (1.0 eq) in methanol.
Add 10% palladium on carbon (Pd/C, 10 mol%).
Stir the suspension under an atmosphere of hydrogen gas (or add ammonium formate as a hydrogen source) at room temperature.
Monitor the reaction by TLC until completion.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain 3-methylindole.
Caption: Workflow for Cbz protection and deprotection of 3-methylindole.
p-Toluenesulfonyl (Tosyl or Ts) Group
The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.
Protection of 3-Methylindole:
N-Tosylation of 3-methylindole is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Mechanism: The reaction involves the deprotonation of the indole N-H followed by nucleophilic attack on the sulfur atom of TsCl, displacing the chloride ion.
Yields: The N-tosylation of indoles generally proceeds in excellent yields, with reports of up to 96.5% for substituted indoles[8].
Deprotection of N-Tosyl-3-methylindole:
The removal of the tosyl group can be challenging due to its stability.
Mechanism: Deprotection is often achieved under reductive conditions or with strong bases at elevated temperatures. A milder method involves the use of cesium carbonate in a mixture of THF and methanol, which is believed to proceed via nucleophilic attack of methoxide on the sulfur atom[9][10].
Yields: While harsh conditions can lead to side products, the cesium carbonate method provides good to excellent yields, with one example showing an 88.2% yield for the deprotection of N-tosyl-5-bromoindole[9]. Complete deprotection of N-tosyl-3-methylindole has been reported to be slow, but achievable[9].
Experimental Protocol: Tosyl Protection of 3-Methylindole
To a stirred mixture of 3-methylindole (1.0 eq) and anhydrous potassium carbonate (4.0 eq) in ethyl methyl ketone, add p-toluenesulfonyl chloride (2.0 eq).
Heat the mixture under reflux for 5 hours.
Filter the hot solution and evaporate the filtrate.
Dissolve the residue in a suitable solvent like benzene, and then evaporate to dryness under vacuum.
Triturate the residue with ether to obtain the N-tosyl-3-methylindole.
Experimental Protocol: Tosyl Deprotection of N-Tosyl-3-methylindole (Cesium Carbonate)
Dissolve N-tosyl-3-methylindole (1.0 eq) in a 2:1 mixture of THF and methanol.
Add cesium carbonate (3.0 eq).
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
Once the reaction is complete, evaporate the solvent under reduced pressure.
Add water to the residue and extract the product with an organic solvent.
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 3-methylindole.
Caption: Workflow for Tosyl protection and deprotection of 3-methylindole.
(2-Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is known for its robustness and is often employed when other protecting groups are not stable enough.
Protection of 3-Methylindole:
The SEM group is introduced by reacting the deprotonated indole with SEM-Cl.
Mechanism: Similar to other alkylating protecting groups, the reaction involves the formation of the indolide anion followed by an Sₙ2 reaction with SEM-Cl.
Yields: The protection of alcohols and amines with SEM-Cl generally proceeds in good yields.
Deprotection of N-SEM-3-methylindole:
Deprotection of the SEM group can be challenging and often requires specific reagents.
Mechanism: The most common deprotection methods involve fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or Lewis acids (e.g., tin tetrachloride). The fluoride-mediated deprotection proceeds via attack on the silicon atom, leading to the collapse of the protecting group.
Yields: N-SEM deprotection can be sluggish and yield can be variable. While some reports indicate low yields (e.g., 20% with TFA) for certain substrates, others show excellent yields (93-98%) for the deprotection of SEM-protected nucleosides using tin tetrachloride[11][12]. For indoles, TBAF in THF is a common method, although it may require elevated temperatures[13].
Experimental Protocol: SEM Protection of 3-Methylindole
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3-methylindole (1.0 eq) in DMF dropwise.
Stir the mixture at room temperature for 1 hour.
Cool the mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Experimental Protocol: SEM Deprotection of N-SEM-3-methylindole (TBAF)
Dissolve N-SEM-3-methylindole (1.0 eq) in anhydrous THF.
Add a 1M solution of TBAF in THF (2.0 eq) dropwise.
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 3-methylindole.
Caption: Workflow for SEM protection and deprotection of 3-methylindole.
Methoxymethyl (MOM) Group
The MOM group is an acetal protecting group that is stable to a variety of nucleophilic and basic conditions but is readily cleaved under acidic conditions.
Protection of 3-Methylindole:
The MOM group is typically introduced using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base.
Mechanism: The deprotonated indole nitrogen attacks the electrophilic carbon of MOM-Cl in an Sₙ2 reaction.
Yields: MOM protection of amines and alcohols generally proceeds in good to excellent yields.
Deprotection of N-MOM-3-methylindole:
Deprotection is achieved under acidic conditions.
Mechanism: The ether oxygen is protonated, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the free indole. The oxocarbenium ion is then quenched by water.
Yields: Acidic deprotection of MOM ethers is typically high-yielding.
Experimental Protocol: MOM Protection of 3-Methylindole
To a solution of 3-methylindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portionwise.
Can be difficult to remove; reagents for removal can be expensive.
MOM
Good to Excellent
High
Stable to bases and nucleophiles; easy to introduce.
Labile to acid.
Conclusion and Recommendations
The choice of a protecting group for 3-methylindole is highly dependent on the planned synthetic route.
For syntheses that require mild deprotection conditions and are free of strong acids , the Boc and MOM groups are excellent choices, offering high yields for both protection and deprotection.
When stability to acidic and basic conditions is paramount , and the molecule can tolerate reductive conditions, the Cbz group is a reliable option.
For syntheses that demand an exceptionally robust protecting group that can withstand harsh reagents, the Tosyl and SEM groups are suitable, although their removal requires more specialized and potentially challenging conditions.
It is always advisable to perform small-scale optimization experiments to determine the most suitable protecting group and reaction conditions for a specific synthetic target. This guide provides a solid foundation for making an informed decision, ultimately leading to more efficient and higher-yielding syntheses.
References
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4996-5001. [Link]
Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John wiley & sons.
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
Vliet, M. C. A. van, & Vloon, W. J. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548.
Trost, B. M., & McClory, A. (2010). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Organic letters, 12(15), 3464-3467.
Sun, C., & Dake, G. R. (2005). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 46(43), 7317-7319. [Link]
Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky Department of Chemistry. [Link]
Choy, J., et al. (2009). Deprotection of N-BOC compounds.
Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
Kumar, G. S., & Rokita, S. E. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, nucleotides & nucleic acids, 29(2), 135-143.
Kaur, M., & Kumar, V. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC advances, 11(5), 2963-2987.
Ríos-Lombardía, N., et al. (2017). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry.
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
Harley-Mason, J., & Leeney, T. J. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Australian Journal of Chemistry, 26(10), 2235-2241. [Link]
[1][2][3] Executive Summary & Chemical Profile Immediate Action Required: 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) is a sulfonyl-protected indole derivative.[1][2] It is classified as a hazardous organic s...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary & Chemical Profile
Immediate Action Required: 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS: 58550-84-8) is a sulfonyl-protected indole derivative.[1][2] It is classified as a hazardous organic substance causing skin, eye, and respiratory irritation. Do not dispose of this compound down the drain. The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.[2]
Not P- or U-listed; regulate as Characteristic Hazardous Waste
Operational Disposal Protocols
This section details the step-by-step workflows for disposing of the pure compound, solutions, and contaminated labware.
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, surplus solids, or spill cleanup residues.
Segregation: Do not mix with oxidizers or strong acids.
Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.
Labeling: Affix a hazardous waste label with the full chemical name (no abbreviations) and the hazard indication: "Toxic, Irritant, Organic Solid."
Disposal Path: Transfer to a licensed waste contractor for High-Temperature Incineration .[2]
Technical Insight: The sulfonyl moiety (
) releases sulfur oxides () upon combustion.[1][2] Incineration facilities use scrubbers to capture these acidic gases, preventing environmental release, which is why open burning or standard trash disposal is strictly prohibited.
Applicability: Syringes, needles, filter paper, and gloves.[1]
Sharps: Place needles/syringes directly into a rigid, puncture-proof "Biohazard/Sharps" container labeled for chemical contamination.[2]
Soft Waste: Collect gloves and paper towels in a clear hazardous waste bag (often yellow or orange depending on facility codes) inside a secondary container.
Glassware: If glassware cannot be cleaned (see Decontamination below), dispose of it in a "Broken Glass" bucket lined with a heavy-duty bag, labeled "Chemically Contaminated Glass."
Decision Matrix: Waste Segregation Workflow
The following diagram illustrates the logical decision path for segregating waste streams associated with this compound.
Figure 1: Decision tree for the segregation and disposal of 3-methyl-1-(phenylsulfonyl)-1H-indole waste streams.
Safety & Emergency Response
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management Protocol
If a spill occurs, follow the S.W.I.M. principle:
S top the spill: Upright the container if safe to do so.
W arn others: Evacuate the immediate area.
I solate the area: Close lab doors.
M inimize exposure: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, N95 respirator if dust is airborne).
Cleanup Steps:
Dry Spill: Do not dry sweep (creates dust). Use a wet wipe or cover with a damp absorbent pad to capture solids.
Wet Spill: Absorb with vermiculite or a commercial organic spill kit.
Decontamination: Clean the surface with ethanol or acetone, followed by soap and water. Collect all cleanup materials as hazardous solid waste (Protocol A).
Technical Rationale & Regulatory Compliance
Why Incineration?
3-methyl-1-(phenylsulfonyl)-1H-indole contains a stable phenylsulfonyl group.[1][2] This moiety is resistant to standard hydrolysis and biological degradation in water treatment plants.
Environmental Risk: If released into waterways, sulfonyl aromatics can persist and exhibit aquatic toxicity.
Chemical Stability: The bond between the indole nitrogen and the sulfonyl group requires harsh conditions to cleave. Standard neutralization (e.g., adding acid/base) is ineffective for waste treatment and may generate unpredictable byproducts.
Regulatory References
USA (EPA/RCRA): While not explicitly listed on the P or U lists, this compound must be managed as a chemical waste under 40 CFR Part 261 . Generators are responsible for determining if the waste exhibits characteristics of toxicity.
EU (ECHA): Dispose of in accordance with Directive 2008/98/EC on waste.
References
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste. Retrieved March 6, 2026, from [Link][1]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-1-(phenylsulfonyl)-1H-indole
Welcome to your essential safety and operational guide for handling 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS No: 58550-84-8).[1][2] In modern drug discovery and chemical synthesis, the innovative potential of a compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to your essential safety and operational guide for handling 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS No: 58550-84-8).[1][2] In modern drug discovery and chemical synthesis, the innovative potential of a compound is inextricably linked to our ability to handle it safely. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for mitigating risk. Here, we will dissect the why behind each safety recommendation, ensuring that every action you take in the lab is deliberate, informed, and validated by authoritative standards.
Our primary objective is to build a culture of safety that is as robust as our science. The protocols outlined below are designed to be a self-validating system, empowering you to work with confidence and precision.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any container is opened, a thorough understanding of the compound's hazard profile is non-negotiable. 3-methyl-1-(phenylsulfonyl)-1H-indole is classified as a hazardous chemical, demanding rigorous adherence to safety protocols.[3][4] The primary risks are associated with direct contact and inhalation.
The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the known hazards. This data is the bedrock upon which we build our safety strategy.
The causality is clear: the compound's chemical properties can disrupt cellular integrity upon contact with skin and eyes and irritate the sensitive tissues of the respiratory tract if inhaled as a dust or aerosol.[3][7] Our defense strategy, therefore, must prioritize the creation of impermeable barriers at these points of entry.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, critical line of defense, but it is not the first. The most effective safety protocols begin with robust engineering and administrative controls.
Engineering Controls: Always handle 3-methyl-1-(phenylsulfonyl)-1H-indole within a certified chemical fume hood.[10] This is the most effective way to control the inhalation hazard by containing dust and preventing systemic exposure in the laboratory environment.[10] Facilities must also be equipped with an eyewash station and a safety shower.[8][11]
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this compound. Restrict access to the handling area and ensure all personnel are trained on the specific hazards and procedures detailed in this guide.[12]
The Essential PPE Ensemble: A Detailed Protocol
Once engineering and administrative controls are in place, the correct selection and use of PPE is paramount.
A. Dermal Protection: Gloves and Lab Coat
Given that the most significant documented hazard is skin irritation, dermal protection is a critical focus.[3][4]
Hand Protection: Standard practice dictates the use of chemical-resistant, disposable gloves.[9][10]
Causality: The goal is to prevent the compound from making any contact with the skin. Nitrile gloves are the standard choice for handling a wide array of chemical solids due to their balance of chemical resistance and dexterity.
Protocol:
Always inspect gloves for tears or punctures before use.
For operations involving significant quantities or extended handling time, double-gloving is required . This practice, advocated by OSHA for handling hazardous drugs, provides an additional layer of protection against tears and minimizes contamination during glove removal.[12]
When double-gloving, the inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[12]
Change gloves immediately if they become contaminated, torn, or punctured. At a minimum, change gloves regularly (e.g., every 60 minutes) during extended procedures.[12]
Body Protection: A professional lab coat is mandatory.
Causality: The lab coat protects against incidental contact and minor spills, preventing the contamination of personal clothing.
Protocol:
Wear a long-sleeved lab coat made of a low-permeability fabric.[12]
Ensure the coat has a solid front and tight-fitting knit or elastic cuffs to provide a secure interface with your inner gloves.[12]
Keep the lab coat fully buttoned at all times.
Remove the lab coat immediately if significant contamination occurs and before leaving the laboratory area.
B. Eye and Face Protection
The compound is a serious eye irritant, making robust eye protection essential.[3][7][9]
Causality: Airborne dust particles or an accidental splash can cause significant and painful eye damage. Standard safety glasses do not provide adequate protection from dust or splashes.
Protocol:
Minimum Requirement: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][13] Indirectly ventilated goggles are preferred to minimize fogging while protecting against splashes and dust.[14]
Recommended for High-Risk Procedures: When handling larger quantities, making solutions, or performing any task with an elevated splash potential, supplement goggles with a full-face shield.[13][15] A face shield protects the entire face from contact.
C. Respiratory Protection
While the primary engineering control (fume hood) should mitigate inhalation risk, respiratory protection may be required in specific scenarios.
Causality: Inhalation of the solid powder can cause respiratory tract irritation.[3][7]
Protocol:
When Required: Respiratory protection is necessary if you are handling the compound outside of a properly functioning fume hood or if there is a risk of significant aerosolization (e.g., cleaning up a large spill).
Proper Selection: Use a NIOSH-approved respirator.[10] For protection against solid particulates, a filtering facepiece respirator (such as an N95) is appropriate.[16]
Fit Testing: A respiratory protection program that includes medical evaluation and annual fit-testing is required by OSHA (29 CFR 1910.134) for any mandatory respirator use.[11]
Operational Plan: PPE Workflow and Disposal
Properly using PPE involves a strict workflow for donning (putting on) and doffing (taking off) to prevent cross-contamination.
Step-by-Step PPE Workflow
Donning (Putting On):
Perform hand hygiene.
Don inner gloves.
Don lab coat, ensuring cuffs are over inner gloves.
Don outer gloves, ensuring they go over the lab coat cuffs.
Don respiratory protection (if required).
Don eye and face protection.
Doffing (Taking Off) - The "Contaminated-to-Contaminated" Principle:
Remove outer gloves. Peel them off so they turn inside out, trapping any contaminants. Dispose of them in the designated hazardous waste container.
Remove face shield and goggles.
Remove lab coat. Roll it up with the contaminated side facing inward.
Remove inner gloves using the same inside-out technique.
Perform thorough hand hygiene (wash hands with soap and water).[12]
Workflow Visualization
The following diagram illustrates the critical workflow for safely handling the compound, from preparation to disposal, emphasizing the central role of PPE.